2-Bromo-3-chloro-6-fluorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-3-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWZRCXBBQWCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056264-66-4 | |
| Record name | 2-Bromo-3-chloro-6-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthetic Landscape of Tri-substituted Benzaldehydes: A Technical Guide for Researchers
An In-depth Analysis of 2-Bromo-3-chloro-6-fluorobenzaldehyde and its Key Isomeric Relatives in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the precise architecture of a molecule is paramount. Halogenated benzaldehydes are foundational building blocks in the synthesis of a vast array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. While the specific isomer This compound is not readily found in commercial databases under a dedicated CAS number, this guide delves into the nuanced world of its closely related and synthetically crucial isomers.
Understanding the distinct properties and reactivities conferred by the specific placement of bromo, chloro, and fluoro substituents on the benzaldehyde scaffold is critical for strategic synthetic planning. This guide provides a comparative analysis of key, commercially available isomers, offering insights into their synthesis, applications, and safety profiles to empower researchers in making informed decisions for their synthetic pathways.
The Isomeric Landscape: Why Positional Chemistry Matters
The reactivity of a substituted benzaldehyde is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects dictated by the precise location of each substituent relative to the aldehyde functional group. The absence of a readily available CAS number for this compound suggests it is a rare or synthetically challenging target. However, several of its isomers are well-characterized and serve as vital intermediates.
This guide will focus on the following key compounds to illustrate the impact of isomeric substitution:
| Compound Name | CAS Number | Key Structural Feature |
| 3-Bromo-6-chloro-2-fluorobenzaldehyde | 886615-30-1 | Fluorine ortho to the aldehyde |
| 3-Bromo-2-chloro-6-fluorobenzaldehyde | 1114809-11-8 | Chlorine ortho to the aldehyde |
| 2-Bromo-6-fluorobenzaldehyde | 360575-28-6 | A simpler, widely used di-substituted analog |
The positioning of the halogens, particularly the highly electronegative fluorine atom, dramatically influences the electrophilicity of the aldehyde's carbonyl carbon and the aromatic ring, thereby directing the outcomes of nucleophilic additions, cross-coupling reactions, and heterocyclic ring formations.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of these isomers are foundational to their handling, reactivity, and application. The following table summarizes key data for our comparative compounds.
| Property | 3-Bromo-6-chloro-2-fluorobenzaldehyde | 3-Bromo-2-chloro-6-fluorobenzaldehyde | 2-Bromo-6-fluorobenzaldehyde |
| CAS Number | 886615-30-1[1] | 1114809-11-8[2] | 360575-28-6[3][4][5] |
| Molecular Formula | C₇H₃BrClFO[1] | C₇H₃BrClFO[2] | C₇H₄BrFO[4][5] |
| Molecular Weight | 237.46 g/mol [1] | 237.45 g/mol [2] | 203.01 g/mol [4][5] |
| Appearance | Data not available | Solid (Purity ≥97%)[2] | White to off-white solid[6] |
| Boiling Point | 253 °C[1] | Data not available | ~228.5 °C[4] |
| Melting Point | Data not available | Data not available | 43-47 °C[6] / 45-58 °C[4] |
| Density | 1.779 g/cm³[1] | Data not available | 1.671 g/cm³[4] |
Expert Insight: The presence of a halogen at the C2 (ortho) position, such as fluorine in 3-bromo-6-chloro-2-fluorobenzaldehyde, can sterically hinder the aldehyde group and influence its conformation, which in turn affects its reactivity in addition reactions. The higher density and boiling point of the tri-substituted compounds compared to 2-bromo-6-fluorobenzaldehyde are expected due to increased molecular mass and stronger intermolecular forces.
Synthesis and Reactivity: A Tale of Two Ortho Halogens
The synthetic utility of these building blocks is defined by the unique reactivity of their carbon-halogen bonds and the aldehyde group.
The Role in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity of the aryl halide is a critical factor. The general trend for oxidative addition is C-I > C-Br > C-Cl.[6]
-
2-Bromo-6-fluorobenzaldehyde : This compound is often the preferred substrate for cross-coupling reactions at the C2 position.[6] The weaker C-Br bond is more readily cleaved by the palladium catalyst than a C-Cl bond, allowing for milder reaction conditions.[6]
-
Tri-substituted Isomers : For compounds like 3-bromo-6-chloro-2-fluorobenzaldehyde, chemists can selectively perform cross-coupling at the C3 (bromo) position while leaving the more robust C6 (chloro) bond intact for subsequent transformations. This differential reactivity is a powerful tool for sequential, site-selective functionalization.
Precursors for Heterocyclic Synthesis
Halogenated benzaldehydes are invaluable precursors for constructing heterocyclic scaffolds, which are ubiquitous in medicinal chemistry.
-
2-Bromo-6-fluorobenzaldehyde is widely used in the synthesis of bicyclic heterocycles like indazoles via copper-catalyzed reactions with primary amines and sodium azide.[3][7] The ortho-bromo and -fluoro groups are crucial for facilitating the desired cyclization pathways.
The diagram below illustrates a generalized workflow for such a transformation.
Representative Synthetic Protocol: Preparation of 2-Bromo-6-fluorobenzaldehyde
The synthesis of these key intermediates often starts from correspondingly substituted toluenes. A patented method for preparing 2-bromo-6-fluorobenzaldehyde involves a two-step process from 2-bromo-6-fluorotoluene.[8]
Step 1: Bromination of the Methyl Group
-
In a suitable reaction vessel, charge 2-bromo-6-fluorotoluene and a solvent (e.g., chloroform).
-
Add hydrobromic acid (40% mass fraction).
-
Under light exposure, slowly add hydrogen peroxide (30% mass fraction) dropwise to the mixture.
-
Allow the reaction to proceed for 6-24 hours.
-
Upon completion, perform an aqueous workup by washing with saturated sodium sulfite solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide.[8]
Step 2: Kornblum Oxidation to the Aldehyde
-
To the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, add dimethyl sulfoxide (DMSO) and an inorganic base (e.g., sodium bicarbonate).
-
Heat the reaction mixture to between 70-100°C for 3-8 hours.
-
Monitor the reaction for completion (e.g., by GC).
-
Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by silica gel column chromatography to obtain pure 2-bromo-6-fluorobenzaldehyde.[8]
The diagram below outlines this synthetic workflow.
Applications in Drug Discovery and Beyond
The unique substitution patterns of these benzaldehydes make them valuable intermediates in the synthesis of high-value molecules.
-
Pharmaceuticals : These compounds are key intermediates for synthesizing biologically active molecules for new drug development.[1] For instance, 2-bromo-6-chlorobenzaldehyde is a critical linker used in synthesizing Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs for treating B-cell cancers and autoimmune diseases.
-
Agrochemicals : 3-Bromo-6-chloro-2-fluorobenzaldehyde serves as a crucial component in the production of various agrochemicals, where its incorporation can enhance efficacy and selectivity.[1]
-
Material Science : Beyond life sciences, compounds like 2-bromo-6-fluorobenzaldehyde are used in material science. They can act as building blocks for self-assembling macromolecules to create nanostructures and are used in synthesizing semiconductors.[4][7]
Safety and Handling: A Self-Validating Protocol
Working with halogenated aromatic aldehydes requires strict adherence to safety protocols. These compounds are generally classified as irritants and may be harmful if ingested or inhaled.
GHS Hazard Classification (Typical for this class of compounds):
-
H315 : Causes skin irritation.[5]
-
H319 : Causes serious eye irritation.[5]
-
H335 : May cause respiratory irritation.[5]
Recommended Safe Handling Protocol:
-
Engineering Controls : Always handle these compounds in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile) and wear a lab coat. Inspect gloves for integrity before use.
-
Respiratory Protection : If dust or aerosols may be generated, use an appropriate respirator (e.g., N95 dust mask).
-
-
Handling Practices :
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen).[1][2]
-
First Aid :
-
If on skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.
-
If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
By implementing this comprehensive safety protocol, laboratories can ensure a self-validating system where risks are minimized, and personnel are protected.
References
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. ossila.com [ossila.com]
- 4. innospk.com [innospk.com]
- 5. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Andrews University - Virtual tour [andrews.edu]
- 8. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
A Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Bromo-3-chloro-6-fluorobenzaldehyde
Distribution: For Research, Scientific, and Drug Development Professionals
Preamble: Navigating the Synthesis of a Novel Polysubstituted Benzene
In the landscape of medicinal chemistry and materials science, polysubstituted aromatic compounds are foundational building blocks. Their utility stems from the precise three-dimensional arrangement of functional groups, which dictates molecular interactions, reactivity, and ultimately, biological or material properties. This guide focuses on a specific, highly functionalized molecule: 2-Bromo-3-chloro-6-fluorobenzaldehyde .
A survey of current chemical literature and supplier databases indicates that this compound is not a readily available reagent. Therefore, this document serves not as a retrospective analysis, but as a forward-looking technical guide. We will apply established principles of physical organic chemistry and synthetic strategy to predict the molecular structure, outline a robust pathway for its synthesis and characterization, and project its potential utility based on the known reactivity of its structural analogs. This approach is designed to equip the research scientist with the necessary framework to synthesize and utilize this novel intermediate for advanced applications.
Predicted Physicochemical Properties and Structural Analysis
The arrangement of three distinct halogen atoms and an aldehyde group on a benzene ring creates a unique electronic and steric environment. Understanding these properties is paramount for predicting reactivity and designing handling protocols.
1.1. Core Molecular Data
The fundamental properties of the target molecule are derived from its constituent atoms.
| Property | Predicted Value | Justification |
| IUPAC Name | This compound | Based on standard nomenclature rules. |
| CAS Number | Not assigned | Compound is not currently indexed in major chemical registries. |
| Molecular Formula | C₇H₃BrClFO | Derived by counting the constituent atoms.[1] |
| Molecular Weight | 237.45 g/mol | Calculated from the atomic weights of the elements.[1] |
| Appearance | White to light yellow/beige solid | Analogous polysubstituted benzaldehydes are typically solids at room temperature.[2][3][4] |
| Melting Point | 45-65 °C (Estimated) | Based on the melting points of similar structures like 2-bromo-6-fluorobenzaldehyde (43-47 °C) and 2-chloro-6-fluorobenzaldehyde (32-35 °C).[3][4] The additional halogen is expected to increase this value slightly due to increased molecular weight and packing efficiency. |
1.2. Electronic and Steric Landscape
The reactivity of the benzaldehyde core is governed by the interplay of inductive and resonance effects from its four substituents.
-
Aldehyde Group (-CHO): Strongly deactivating and electron-withdrawing via both induction and resonance. It directs incoming electrophiles to the meta position.
-
Halogens (-F, -Cl, -Br): All halogens are deactivating via a strong inductive electron-withdrawing effect.[5] However, they possess lone pairs that can be donated via resonance, making them ortho, para-directors for electrophilic aromatic substitution.[5]
-
Cumulative Effect: The benzene ring is significantly electron-deficient. The aldehyde carbonyl carbon is rendered highly electrophilic, making it susceptible to nucleophilic attack.[6][7] The C-Br and C-Cl bonds are potential sites for metal-catalyzed cross-coupling reactions, with the C-Br bond being inherently more reactive.[4]
Caption: Predicted molecular structure of this compound.
A Strategic Approach to Synthesis and Characterization
The synthesis of polysubstituted benzenes requires careful planning to control regiochemistry. The order in which substituents are introduced is critical.[8]
2.1. Proposed Synthetic Workflow
A logical retrosynthetic analysis suggests that the aldehyde functionality should be introduced in the final step from a more stable precursor, such as a methyl group. A plausible starting material is 2-bromo-3-chloro-6-fluorotoluene, which itself can be synthesized through controlled electrophilic aromatic substitution.
Caption: Proposed synthetic workflow for this compound.
2.2. Detailed Experimental Protocol: A Three-Step Synthesis
This protocol is adapted from methodologies for synthesizing structurally similar compounds.[9]
Step 1: Electrophilic Bromination of 2-Fluoro-3-chlorotoluene
-
Causality: The fluorine and methyl groups are ortho, para-directors. The C6 position (ortho to both F and Me) is sterically hindered and electronically favorable for bromination.
-
Charge a dry, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with 2-fluoro-3-chlorotoluene (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of iron(III) bromide (FeBr₃) (0.05 eq).
-
Slowly add a solution of bromine (Br₂) (1.05 eq) in dichloromethane via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium thiosulfate to neutralize excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via column chromatography to yield 2-bromo-6-fluoro-3-chlorotoluene .
Step 2: Free-Radical Bromination of the Methyl Group
-
Causality: N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) selectively brominates the benzylic position under light or heat, leaving the aromatic ring untouched.
-
In a flask equipped with a condenser and a light source, combine the product from Step 1 (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride.
-
Heat the mixture to reflux (approx. 77 °C) and irradiate with a tungsten lamp for 4-6 hours.
-
Cool the reaction to room temperature. The by-product, succinimide, will precipitate.
-
Filter off the solid and wash with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to yield crude 2-bromo-3-chloro-6-fluorobenzyl bromide , which can often be used directly in the next step.
Step 3: Kornblum Oxidation to the Aldehyde
-
Causality: This classic oxidation method uses dimethyl sulfoxide (DMSO) as the oxidant to convert a benzyl halide to an aldehyde under relatively mild conditions. A base like sodium bicarbonate is used to neutralize the HBr generated.[9]
-
Dissolve the crude benzyl bromide from Step 2 (1.0 eq) in DMSO.
-
Add sodium bicarbonate (NaHCO₃) (1.5 eq).
-
Heat the mixture to 90-100 °C and stir for 3-5 hours.[9]
-
Cool the reaction and pour it into a large volume of ice water, which will cause the product to precipitate or form an oil.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash extensively with water then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure This compound .
2.3. Spectroscopic Characterization Plan
Once synthesized, the identity and purity of the compound must be confirmed. The following spectroscopic signatures are predicted based on known data for similar compounds.[10][11]
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehydic Proton (CHO): A singlet at δ 10.3-10.4 ppm. - Aromatic Protons: Two doublets or multiplets in the δ 7.2-7.8 ppm region, showing coupling to each other and potentially long-range coupling to the fluorine atom. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 188-192 ppm. - Aromatic Carbons: Six distinct signals, with the carbon attached to fluorine (C-F) showing a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will show smaller C-F coupling. |
| FT-IR | - C=O Stretch (Aldehyde): A strong, sharp absorption band at ~1700-1720 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. - C-X Stretches (Aryl-Halogen): Bands in the fingerprint region below 1200 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A complex cluster of peaks around m/z 236, 238, and 240 due to the isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. The relative intensities will be characteristic of a molecule containing one Br and one Cl atom. - Key Fragment: A prominent peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen. |
Reactivity Profile and Applications in Drug Discovery
The title compound is a versatile intermediate with multiple reactive sites, making it a valuable building block for complex molecular architectures.
-
Aldehyde Chemistry: The aldehyde can undergo a wide range of transformations, including Wittig reactions, Knoevenagel condensations, reductive aminations, and oxidation to the corresponding carboxylic acid.[6] The electron-withdrawing halogens enhance the electrophilicity of the carbonyl carbon, potentially increasing reaction rates for nucleophilic additions.[6][7]
-
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the formation of C-C, C-N, and C-O bonds.[4][12] The C-Cl bond is less reactive and can often be left intact under conditions optimized for C-Br activation, enabling sequential functionalization.
-
Applications in Medicinal Chemistry: Many halogenated benzaldehydes are key precursors in pharmaceutical synthesis.[13] For example, 2-bromo-6-fluorobenzaldehyde is a critical intermediate in the synthesis of Crisaborole, a PDE4 inhibitor for treating atopic dermatitis.[14] The unique substitution pattern of this compound makes it an attractive scaffold for creating novel heterocyclic systems, such as indazoles or quinolines, which are prevalent motifs in modern drug discovery.[2][4][15][16]
Safety and Handling
While specific toxicological data for this novel compound is unavailable, the safety profile can be inferred from its structural class. Halogenated benzaldehydes are generally classified as irritants.[3][17][18][19]
| Hazard Class | GHS Hazard Statement | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302 + P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305 + P351 + P338 |
| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P304 + P340 |
Handling Recommendations:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17]
-
Avoid inhalation of dust and contact with skin and eyes.[3]
-
Keep away from heat, sparks, and open flames.
Conclusion
This compound represents a novel and synthetically valuable building block. While not commercially available, this guide provides a comprehensive framework for its targeted synthesis, purification, and characterization. By leveraging established chemical principles and drawing parallels with known analogs, we have outlined a robust multi-step synthetic pathway and predicted the key structural and spectroscopic features of the molecule. Its highly functionalized nature, featuring three distinct halogens and a reactive aldehyde group, positions it as a promising intermediate for the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. chemscene.com [chemscene.com]
- 2. innospk.com [innospk.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 10. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ossila.com [ossila.com]
- 16. Andrews University - Virtual tour [andrews.edu]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogen atoms and a reactive aldehyde functionality, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of the halogens allows for selective downstream functionalization through various cross-coupling reactions, while the aldehyde group serves as a versatile handle for the construction of diverse heterocyclic scaffolds and other advanced intermediates. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important compound, delving into the mechanistic rationale behind the chosen reactions and offering detailed experimental protocols.
Retrosynthetic Analysis and Strategic Considerations
physical and chemical properties of 2-Bromo-3-chloro-6-fluorobenzaldehyde
An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzaldehyde
Introduction
3-Bromo-6-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern synthetic chemistry. Its unique arrangement of three distinct halogen atoms (fluorine, chlorine, and bromine) alongside a reactive aldehyde functional group imparts a nuanced reactivity profile that is actively exploited by researchers in drug discovery, materials science, and agrochemical development. The strategic placement of these substituents allows for selective, stepwise functionalization, making it a key intermediate in the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the core physicochemical and chemical properties of 3-Bromo-6-chloro-2-fluorobenzaldehyde. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's unique characteristics in their synthetic endeavors. The narrative moves beyond a simple recitation of data, offering field-proven insights into the causality behind its properties and practical considerations for its use.
Compound Identification and Core Physicochemical Properties
Accurate identification is the foundation of any chemical protocol. 3-Bromo-6-chloro-2-fluorobenzaldehyde is unambiguously identified by its CAS number. While the nomenclature can vary slightly based on priority rules (e.g., 2-Bromo-3-chloro-6-fluorobenzaldehyde), the CAS number remains the constant identifier.
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-6-chloro-2-fluorobenzaldehyde | |
| CAS Number | 886615-30-1 | [1] |
| Molecular Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 253 °C (at 760 mmHg) | [3] |
| Density | 1.779 g/cm³ | [3] |
| Flash Point | 107 °C | [3] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2][3] |
Note: A precise melting point is not consistently reported across public databases, indicating potential variability or the need to consult supplier-specific certificates of analysis.
Spectroscopic Characterization: A Predictive Analysis
While verified, high-resolution experimental spectra for 3-Bromo-6-chloro-2-fluorobenzaldehyde are typically proprietary to commercial suppliers, a foundational understanding of spectroscopic principles allows for an expert prediction of its key spectral features.[4] This analytical foresight is critical for reaction monitoring and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be relatively simple, featuring two primary signals. The aldehyde proton (-CHO) will appear as a highly deshielded singlet, typically in the δ 9.8-10.4 ppm region.[4] The two aromatic protons on the ring will appear as doublets or multiplets, with their coupling patterns and chemical shifts dictated by their positions relative to the diverse halogen substituents.
-
¹³C NMR: The carbon spectrum will provide a complete map of the carbon skeleton. The aldehyde carbonyl carbon is the most characteristic, expected at a significant downfield shift (δ 185-195 ppm).[4] The seven aromatic carbons will exhibit distinct resonances, with their shifts influenced by the powerful inductive and mesomeric effects of the halogens. Carbons directly bonded to halogens will show characteristic splitting patterns in coupled spectra.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. A single resonance is expected, with its chemical shift providing a sensitive probe of the local electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming the molecular weight and elemental composition. The molecular ion peak (M⁺) will be accompanied by a unique and unmistakable isotopic signature due to the presence of both bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio).[4] This complex isotopic cluster provides a high-confidence method for identifying the compound in a reaction mixture. Common fragmentation pathways for benzaldehydes, such as the loss of a hydrogen radical (M-1) or the formyl group (M-29), are also expected.[4]
Caption: Correlation between molecular structure and expected spectroscopic data.
Chemical Properties and Synthetic Utility
The synthetic value of 3-Bromo-6-chloro-2-fluorobenzaldehyde stems from the distinct reactivity of its functional groups. The aldehyde can undergo standard transformations (e.g., oxidation, reduction, Wittig reactions, reductive amination), while the three different C-X bonds on the aromatic ring allow for selective, sequential cross-coupling or nucleophilic substitution reactions.
Reactivity of the Aromatic Core
The benzene ring is electron-deficient due to the strong inductive effects of the aldehyde and halogen substituents. This electronic profile dictates its reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to SNAr reactions.[4] The relative reactivity of the halogens as leaving groups is typically F > Cl > Br under SNAr conditions, offering a potential handle for regioselective substitution by strong nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: The reactivity of aryl halides in common cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) is governed by the C-X bond strength, following the general trend I > Br > Cl >> F. This differential reactivity is the cornerstone of its utility, allowing for the selective coupling at the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations. This is a crucial strategy for building molecular complexity efficiently.
Role as a Synthetic Intermediate
This compound is a key precursor for pharmaceuticals and advanced materials. For instance, it can be used to synthesize novel heterocyclic systems or to install a substituted benzaldehyde moiety into a larger molecule, which can then be further elaborated. Its use in constructing pyrenyl-chalcones for nonlinear optical (NLO) materials highlights its application beyond the life sciences.[4]
Generalized Synthetic Protocol
Protocol: A Plausible Two-Step Synthesis
Disclaimer: This is a generalized, theoretical protocol. It must be adapted and optimized under proper laboratory conditions by a qualified chemist.
Step 1: Benzylic Bromination of 3-Bromo-6-chloro-2-fluorotoluene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-6-chloro-2-fluorotoluene (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride).
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux under illumination with a heat lamp to facilitate radical chain initiation. Monitor the reaction progress by TLC or GC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude benzyl bromide intermediate, which can be used directly in the next step.
Step 2: Kornblum Oxidation to the Aldehyde
-
Setup: Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).
-
Reaction: Add sodium bicarbonate (2-3 eq) to the solution. Heat the mixture with vigorous stirring (e.g., 90-100 °C). The DMSO acts as the oxidant in this transformation.
-
Monitoring: Follow the conversion of the benzyl bromide to the aldehyde by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and pour it into a beaker of ice water. An off-white solid, the crude product, should precipitate.
-
Purification: Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 3-Bromo-6-chloro-2-fluorobenzaldehyde.
Caption: A plausible two-step workflow for the synthesis of the title compound.
Safety and Handling
As with any halogenated aromatic compound, 3-Bromo-6-chloro-2-fluorobenzaldehyde must be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
Signal Word: Warning[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5]
-
Handling Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]
-
Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Upon combustion, it may release hazardous gases including carbon oxides and hydrogen halides.[5]
Conclusion
3-Bromo-6-chloro-2-fluorobenzaldehyde is a sophisticated synthetic building block whose true potential is realized through a deep understanding of its nuanced chemical properties. The differential reactivity of its three halogen atoms provides a powerful tool for medicinal and materials chemists to perform selective, sequential reactions, enabling the construction of highly complex and valuable molecules. While detailed experimental data often resides with commercial suppliers, a predictive, principles-based approach to its spectroscopy and reactivity allows for its confident and effective integration into advanced synthetic programs. Proper safety protocols are mandatory for handling this potent chemical intermediate.
References
- 1. 886615-30-1|3-Bromo-6-chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Bromo-6-chloro-2-fluorobenzaldehyde , 98% , 886615-30-1 - CookeChem [cookechem.com]
- 4. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to 2-Bromo-3-chloro-6-fluorobenzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate, 2-Bromo-3-chloro-6-fluorobenzaldehyde. While specific experimental data for this exact isomer is limited in publicly accessible literature, this guide synthesizes information from closely related polyhalogenated benzaldehydes to provide a robust framework for its synthesis, handling, and application. The principles discussed are foundational to this class of compounds and offer field-proven insights into their utility.
Introduction and Strategic Importance
This compound belongs to a class of polyhalogenated aromatic aldehydes that are highly valued as versatile building blocks in organic synthesis. The strategic placement of three distinct halogen atoms (bromine, chlorine, and fluorine) alongside a reactive aldehyde group on a benzene ring creates a molecule with multiple, selectively addressable functional handles. This trifunctional nature is particularly advantageous in the construction of complex molecular architectures required for pharmaceuticals and advanced materials.
The aldehyde group serves as a versatile entry point for transformations such as oxidation, reduction, and nucleophilic additions. Concurrently, the differential reactivity of the carbon-halogen bonds (typically C-Br > C-Cl) in metal-catalyzed cross-coupling reactions allows for sequential and regioselective functionalization.[1] The fluorine atom, generally inert to these coupling reactions, plays a crucial role in modulating the steric and electronic properties of the final product, which can significantly enhance biological activity or material performance.[1]
Physicochemical and Spectroscopic Profile
While a dedicated CAS number for this compound is not prominently listed, we can extrapolate its properties from its isomers, such as 3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS No. 886615-30-1).[2][3]
Physicochemical Data (Predicted and Inferred)
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | [4] |
| Boiling Point | ~253 °C (for isomer 3-Bromo-6-chloro-2-fluorobenzaldehyde) | [2] |
| Density | ~1.779 g/cm³ (for isomer 3-Bromo-6-chloro-2-fluorobenzaldehyde) | [2] |
| Storage | Store in a cool, dark place under an inert atmosphere (e.g., nitrogen) | [2][3] |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is critical for structure verification. The expected data for the title compound would be:
-
¹H NMR: The spectrum would show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their positions relative to each other and the fluorine atom. A singlet for the aldehydic proton would appear far downfield (δ 9.5-10.5 ppm).[5]
-
¹³C NMR: The spectrum would display seven signals: one for the aldehyde carbonyl carbon (δ > 185 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogens. The carbon attached to fluorine would exhibit a large coupling constant (¹JCF).[6]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
-
Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹ and C-Halogen stretches at lower frequencies.
Synthesis and Mechanistic Considerations
The synthesis of polyhalogenated benzaldehydes typically involves multi-step sequences starting from simpler halogenated toluenes. A plausible synthetic route for this compound would involve the oxidation of the corresponding 2-bromo-3-chloro-6-fluorotoluene. A well-established method for this transformation is the Kornblum oxidation, which is advantageous for its operational simplicity and cost-effectiveness.[7]
Proposed Synthetic Workflow
This proposed two-step synthesis is adapted from a patented method for a similar isomer, 2-bromo-6-fluorobenzaldehyde.[7]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Bromo-3-chloro-6-fluorobenzyl bromide
-
Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and light source, add 2-bromo-3-chloro-6-fluorotoluene (1.0 eq).
-
Reagent Addition: Add a suitable solvent and aqueous hydrobromic acid (40%). Under illumination, slowly add hydrogen peroxide (30%) dropwise. The light initiates the radical chain reaction for benzylic bromination.
-
Reaction & Workup: Allow the reaction to proceed for 6-24 hours. Upon completion (monitored by TLC or GC), quench the reaction with a saturated sodium sulfite solution. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide intermediate.[7]
Causality: Light and a radical initiator (formed from H₂O₂) are essential for the selective bromination at the benzylic position over aromatic bromination. The aqueous workup removes unreacted acids and salts.
Step 2: Synthesis of this compound
-
Reaction Setup: In a three-necked flask, dissolve the crude 2-bromo-3-chloro-6-fluorobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a mild base, such as sodium bicarbonate (1.0 eq).
-
Reaction & Workup: Heat the mixture to 70–100 °C for 2–8 hours.[7] The reaction progress is monitored by GC. Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Extract the product with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and remove the solvent under vacuum. The crude product is then purified by silica gel column chromatography to yield pure this compound.[7]
Causality: This is a Kornblum oxidation. DMSO acts as both the solvent and the oxidant, while the base facilitates the elimination step. Purification via column chromatography is crucial to remove byproducts and unreacted starting materials, ensuring high purity (>99%) of the final product.[7]
Applications in Drug Discovery and Materials Science
The synthetic utility of this compound lies in its capacity to serve as a scaffold for more complex molecules. Its applications are projected to be similar to other di- and tri-halogenated benzaldehydes, which are key intermediates in several fields.
Pharmaceutical Synthesis
Halogenated benzaldehydes are critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[8][9]
-
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[4][9] This allows for the introduction of various aryl, alkyl, or amine groups. This strategy is instrumental in synthesizing Bruton's tyrosine kinase (BTK) inhibitors, which are used in treating B-cell malignancies.[8][9]
-
Heterocycle Formation: The compound is an excellent precursor for synthesizing heterocyclic scaffolds like indazoles and quinolines, which are prevalent in medicinal chemistry.[10][11][12] For example, a copper-catalyzed reaction with primary amines and sodium azide can yield substituted 2H-indazoles.[11]
Agrochemical and Material Science
The unique substitution pattern also makes it a valuable intermediate for:
-
Agrochemicals: Used in the production of novel pesticides and herbicides.[2]
-
Advanced Materials: Serves as a building block in material science for creating nanostructures, semiconductors, and specialty chemicals.[10] The halogen atoms can direct the self-assembly of macromolecules through halogen and chalcogen bonding.[11][12]
Safety, Handling, and Hazard Management
As a halogenated aromatic aldehyde, this compound is expected to have associated hazards. The following information is based on safety data sheets (SDS) for structurally similar compounds.[13][14]
GHS Hazard Classification (Predicted)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[15]
-
Skin Irritation (Category 2): Causes skin irritation.[14]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[14]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[14]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][16]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[14]
-
Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA-approved respirator.[17]
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[13][16]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.[18]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[13]
Conclusion
This compound represents a highly functionalized and synthetically valuable chemical intermediate. Its strategic combination of a reactive aldehyde and three distinct, addressable halogen atoms provides a powerful platform for constructing complex molecules. While direct literature is sparse, a robust understanding of its properties, synthesis, and applications can be confidently derived from its close isomers. This guide provides the necessary technical and safety framework for researchers to effectively and safely utilize this compound in pioneering work in drug discovery, agrochemistry, and materials science.
References
- 1. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. innospk.com [innospk.com]
- 11. Andrews University - Virtual tour [andrews.edu]
- 12. ossila.com [ossila.com]
- 13. downloads.ossila.com [downloads.ossila.com]
- 14. echemi.com [echemi.com]
- 15. 2-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 23463927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Derivatives from 2-Bromo-3-chloro-6-fluorobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of a Polysubstituted Aromatic Building Block
2-Bromo-3-chloro-6-fluorobenzaldehyde is a trifunctionalized aromatic compound of significant value in modern organic synthesis. Its utility stems from the distinct reactivity profiles of its three halogen substituents and the versatile aldehyde functional group. This unique arrangement allows for a series of selective and sequential chemical transformations, making it a powerful precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3]
The primary value of this scaffold lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, which in turn is more reactive than the C-F bond.[1][4] This reactivity hierarchy (C-Br > C-Cl >> C-F) enables chemists to perform site-selective modifications. For instance, a Suzuki or Sonogashira coupling can be executed at the bromine position while leaving the chlorine and fluorine atoms untouched for subsequent functionalization.[1]
Furthermore, the aldehyde group serves as a versatile handle for a wide array of chemical transformations, including oxidation, reduction, reductive amination, and olefination reactions.[2] The fluorine atom, typically the most robust of the halogens, can critically influence the steric and electronic properties of the final molecule, often enhancing biological activity or improving pharmacokinetic properties.[3]
This guide provides detailed protocols and mechanistic insights for the synthesis of key derivative classes from this compound, focusing on reactions at the halogen and aldehyde positions.
Section 1: Site-Selective Cross-Coupling at the C-Br Position
The enhanced reactivity of the C-Br bond compared to the C-Cl bond makes it the primary site for palladium-catalyzed cross-coupling reactions. This selectivity is fundamental to the strategic use of this building block.[1]
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of substituted biphenyls.[4] For this compound, the reaction proceeds selectively at the bromine position. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the steric hindrance from the ortho-substituents.[5][6]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, which is the rate-determining step and occurs preferentially at the weaker C-Br bond.[1][4] This is followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][7] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the sterically hindered aryl halide.[6]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 1,4-dioxane/water (to make a ~0.2 M solution).[1]
-
Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). The bromo-substrate is reactive enough to couple at lower temperatures than its chloro-analogue.[1]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst | Base | Temperature (°C) | Representative Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 85 | Excellent |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 90 | Good |
Table 1: Representative conditions for Suzuki-Miyaura coupling. Yields are generalized and may vary.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, using a dual catalyst system of palladium and copper(I).[8][9] This reaction is highly effective at the C-Br position of the starting material.
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base (typically an amine) to form a copper acetylide intermediate.[10] This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting complex yields the internal alkyne product.[10][11]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper co-catalyst (e.g., CuI, 0.05 equiv.) under an inert atmosphere.
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), which often serves as both base and co-solvent.[10] Add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often carried out under mild conditions.[8] Monitor completion by TLC or GC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Section 2: Transformations of the Aldehyde Group
The aldehyde functionality is a gateway to a vast number of derivatives through nucleophilic addition and related reactions.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[12] It involves the reaction of the aldehyde with a phosphorus ylide, leading to the formation of an alkene and triphenylphosphine oxide.[13][14] The stereochemistry of the resulting alkene (E vs. Z) depends on the stability of the ylide used.[14]
Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate collapses to a four-membered oxaphosphetane ring, which then decomposes to yield the alkene and the highly stable triphenylphosphine oxide, providing the thermodynamic driving force for the reaction.[13][14] For stabilized ylides (e.g., those with an adjacent ester group), the E-alkene is typically the major product.[14]
Caption: Workflow for the synthesis of alkenes via the Wittig reaction.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Ylide Preparation (if not commercial): The ylide is typically prepared by treating the corresponding phosphonium salt with a base. For aqueous or solvent-free conditions, a mixture of triphenylphosphine, an alkyl halide, and an aldehyde can be combined in a one-pot procedure with a base like NaHCO₃.[13][15]
-
Reaction: In a round-bottom flask, combine this compound (1.0 equiv.) and the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane, 1.1 equiv.).[16]
-
Conditions: The reaction can often be run under solvent-free conditions or in a solvent like THF or even water.[15][16] Stir the mixture at room temperature for several hours or until completion is observed by TLC.
-
Work-up: Dilute the mixture with a nonpolar solvent like hexanes to precipitate the triphenylphosphine oxide byproduct.[16] Filter the solid and wash with additional solvent.
-
Purification: Concentrate the filtrate and purify the resulting crude alkene by column chromatography or recrystallization.[15][16]
Reductive Amination: Amine Synthesis
Reductive amination is a highly efficient method for converting aldehydes into amines. The process involves the initial formation of an imine or enamine intermediate by reaction with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[17] This method is valued for its high chemoselectivity.[18]
Experimental Protocol: Direct Reductive Amination
-
Reaction Setup: In a flask, dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.) in a suitable solvent (e.g., methanol, dichloroethane).
-
Imine Formation: Stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Once imine formation is evident (can be monitored by NMR or IR), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Reaction: Continue stirring at room temperature until the reaction is complete (TLC or LC-MS monitoring).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify the crude amine by column chromatography.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides bearing strong electron-withdrawing groups.[19][20] In this compound, the aldehyde group acts as a moderately activating electron-withdrawing group, and the reaction typically occurs at the most activated position, which is ortho or para to the activating group.[20][21] Due to the high electronegativity of fluorine, the C-F bond is often the most susceptible to nucleophilic attack in SNAr reactions, despite being the strongest C-X bond.[1]
Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[19][20] The negative charge is delocalized onto the electron-withdrawing aldehyde group. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.[20] The rate-determining step is typically the initial nucleophilic attack.[21]
Experimental Protocol: SNAr with an Alkoxide Nucleophile
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO, add the alkoxide nucleophile (e.g., sodium methoxide, 1.2 equiv.).
-
Reaction: Heat the reaction mixture (e.g., to 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction and pour it into cold water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it, and concentrate. Purify the product via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-3-chloro-2-fluorobenzaldehyde [myskinrecipes.com]
- 3. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. sciepub.com [sciepub.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 21. m.youtube.com [m.youtube.com]
Application Notes & Protocols for 2-Bromo-3-chloro-6-fluorobenzaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of Polysubstituted Benzaldehydes
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the successful construction of complex molecular architectures. 2-Bromo-3-chloro-6-fluorobenzaldehyde (CAS No. 2368909-40-2) is a uniquely functionalized aromatic aldehyde that serves as a powerful intermediate in the synthesis of novel pharmaceutical agents.[1][2] Its dense arrangement of orthogonal halogen substituents—bromo, chloro, and fluoro—along with a reactive aldehyde moiety, provides a versatile platform for sequential and site-selective modifications. This guide offers an in-depth exploration of its reactivity and provides detailed protocols for its application in key synthetic transformations relevant to drug discovery and development.
The strategic placement of three different halogens allows for differentiated reactivity. The carbon-bromine bond is generally the most susceptible to cleavage in palladium-catalyzed cross-coupling reactions, making it a prime handle for introducing aryl, heteroaryl, or alkyl groups.[3] The aldehyde group serves as a classical electrophilic center for nucleophilic additions, condensations, and reductive aminations. This combination of functionalities makes this compound an invaluable building block for creating diverse molecular scaffolds, particularly in the synthesis of kinase inhibitors and other complex heterocyclic systems.[4]
Physicochemical Properties & Reactivity Profile
A foundational understanding of the compound's properties is essential for its effective application.
| Property | Value |
| CAS Number | 2368909-40-2[5] |
| Molecular Formula | C₇H₃BrClFO |
| Molecular Weight | 237.46 g/mol |
| Appearance | White to off-white solid[3] |
| Melting Point | 43-47 °C[3] |
Reactivity Analysis:
-
Palladium-Catalyzed Cross-Coupling: The reactivity of aryl halides in the rate-determining oxidative addition step of Pd-catalyzed reactions generally follows the trend: I > Br > Cl > F.[3] Therefore, the bromo-substituent at the 2-position is the primary site for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for selective C-C or C-N bond formation while preserving the other halogen sites for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate is influenced by the electronegativity of the leaving group and its ability to stabilize the transient Meisenheimer complex.[6] The general reactivity trend is F > Cl > Br > I.[3][7] The presence of multiple electron-withdrawing groups (the aldehyde and halogens) activates the aromatic ring, making it susceptible to nucleophilic attack. Under specific conditions, the chloro or fluoro groups could potentially be displaced.
-
Aldehyde Functionality: The aldehyde group is a classic electrophilic handle. It readily participates in nucleophilic additions (e.g., Grignard reactions), Wittig-type olefination, and condensation reactions (e.g., Knoevenagel). It is also a precursor for reductive amination to form secondary or tertiary amines, a crucial transformation in drug synthesis.
Application in Kinase Inhibitor Scaffolds
Kinase inhibitors are a cornerstone of modern oncology and immunology, and many FDA-approved drugs in this class are built upon substituted heterocyclic cores.[8][9] The unique substitution pattern of this compound makes it an ideal starting material for scaffolds related to known inhibitors, such as those targeting EGFR or Bcr-Abl.[4][10]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in kinase inhibitors. This protocol details the selective coupling at the C-Br bond.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).[11]
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst system, for example, Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%) and a suitable ligand like SPhos (4-10 mol%).[12] Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[11]
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, typically for 4-24 hours.[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
| Parameter | Recommended Condition |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O, Toluene, DMF |
| Temperature | 80 - 110 °C |
| Typical Yield | 70 - 95% (Substrate dependent) |
Synthesis of Bioactive Heterocycles
Heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals. This compound is an excellent precursor for constructing these ring systems.
Protocol 2: Copper-Catalyzed Synthesis of 2H-Indazoles
Indazoles are a class of bicyclic heterocycles with a wide range of biological activities. This protocol is adapted from procedures using similar 2-bromo-6-fluorobenzaldehydes.[3][14]
Methodology:
-
Reactant Mixture: In a sealed reaction vessel, combine this compound (1.0 mmol), a primary amine (1.2 mmol), sodium azide (1.5 mmol), and a copper catalyst such as copper(I) oxide nanoparticles (5-10 mol%).[3]
-
Solvent Addition: Add a suitable high-boiling solvent like polyethylene glycol (PEG) or DMSO.[3]
-
Reaction Execution: Heat the mixture to approximately 110 °C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).[3]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract several times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired 2H-indazole.
Caption: Copper-Catalyzed Synthesis of 2H-Indazoles.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
-
Safe Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[16]
-
Wash hands thoroughly after handling.[16]
-
-
Storage: Store in a well-ventilated place with the container tightly closed, away from incompatible materials.[15][16]
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. The orthogonal reactivity of its bromo, chloro, and aldehyde functionalities provides chemists with a powerful toolkit for constructing complex molecules. Its utility in the synthesis of kinase inhibitor precursors and bioactive heterocyclic systems underscores its importance. The protocols outlined in this guide serve as a practical starting point for researchers to leverage the unique synthetic potential of this compound in their drug discovery programs.
References
- 1. innospk.com [innospk.com]
- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde | 2368909-40-2 [chemicalbook.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ossila.com [ossila.com]
- 15. downloads.ossila.com [downloads.ossila.com]
- 16. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Amination of 2-Bromo-3-chloro-6-fluorobenzaldehyde for Advanced Drug Discovery Intermediates
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Bromo-3-chloro-6-fluorobenzaldehyde in amination reactions. We delve into the nuanced reactivity of this polysubstituted benzaldehyde, offering detailed protocols for both nucleophilic aromatic substitution (SNA_r) and reductive amination pathways. By exploring the underlying mechanistic principles, this guide empowers scientists to rationally design and execute syntheses of complex molecular scaffolds, paving the way for novel therapeutic agents. All protocols are designed as self-validating systems, with in-depth explanations for each experimental choice and troubleshooting guidance.
Introduction: The Versatility of a Polysubstituted Aromatic Building Block
This compound is a highly functionalized aromatic aldehyde that serves as a versatile scaffold in modern synthetic organic chemistry. Its unique substitution pattern, featuring an aldehyde and three distinct halogen atoms (F, Cl, Br), offers multiple, distinct reaction sites. The electron-withdrawing nature of the formyl group (-CHO) significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. This electronic activation, combined with the inherent leaving group abilities of the halogens, allows for selective and sequential functionalization.
The strategic reaction of this aldehyde with various primary and secondary amines opens access to a diverse array of molecular architectures, which are pivotal in the synthesis of pharmaceuticals and agrochemicals. This guide will focus on two primary and highly valuable transformations:
-
Nucleophilic Aromatic Substitution (SNA_r): Exploiting the activated nature of the carbon-halogen bonds to forge new carbon-nitrogen bonds, leading to substituted aminobenzaldehydes.
-
Reductive Amination: Utilizing the aldehyde functionality to introduce an aminomethyl moiety, a common pharmacophore in drug candidates.
Understanding the interplay between the substrate's electronic properties and the chosen reaction conditions is paramount for achieving high yields and selectivity. This document aims to provide both the practical steps and the theoretical underpinning for success.
Mechanistic Considerations: Directing the Reaction Pathway
The choice of reaction conditions and the nature of the amine nucleophile are critical in determining the outcome of the reaction with this compound.
Nucleophilic Aromatic Substitution (SNA_r)
In SNA_r reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. The rate of this reaction is heavily influenced by the nature of the leaving group and the degree of electronic activation of the ring. For halogenated aromatic compounds activated by an ortho or para electron-withdrawing group, the reactivity order for the leaving group is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the intermediate Meisenheimer complex.
In the case of this compound, the aldehyde group at C1 strongly activates the ortho-position (C6) and the para-position (C4, which is unsubstituted). The fluorine atom at C6 is therefore the most likely site for nucleophilic attack by an amine.
Caption: SNA_r mechanism on this compound.
Reductive Amination
Reductive amination is a two-step, one-pot process that transforms an aldehyde into an amine. The first step is the formation of a Schiff base (or iminium ion) through the condensation of the aldehyde with a primary or secondary amine. This is followed by the reduction of the C=N double bond to a C-N single bond.
The choice of reducing agent is crucial. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the preferred reagent for this transformation. It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes. This selectivity prevents the competing reduction of the starting aldehyde. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).
Caption: General workflow for reductive amination.
Experimental Protocols
Safety Precaution: this compound is an irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Nucleophilic Aromatic Substitution with Morpholine
This protocol details the selective substitution of the fluorine atom with morpholine, a common secondary amine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO (20 mL).
-
Addition of Amine: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-bromo-3-chloro-6-morpholinobenzaldehyde.
Rationale for Choices:
-
Solvent (DMSO): A polar aprotic solvent like DMSO is ideal for SNA_r as it can solvate the cation (K⁺) but not the anion (carbonate), increasing the nucleophilicity of the amine. It also has a high boiling point, allowing for elevated reaction temperatures.
-
Base (K₂CO₃): The base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct, driving the reaction to completion.
-
Temperature (80 °C): Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Reductive Amination with Benzylamine
This protocol describes the synthesis of a substituted dibenzylamine derivative via reductive amination.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM (30 mL).
-
Addition of Amine: Add benzylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes. The formation of the imine can often be observed by a slight color change.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be cautious as some gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the target N-((2-bromo-3-chloro-6-fluorophenyl)methyl)aniline.
Rationale for Choices:
-
Reducing Agent (NaBH(OAc)₃): As previously mentioned, STAB is mild and chemoselective for the iminium ion over the aldehyde, preventing the formation of the corresponding alcohol as a byproduct.
-
Solvent (DCM): DCM is a good non-protic solvent for this reaction that dissolves the reactants and does not interfere with the reduction.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent the oxidation of the aldehyde and other side reactions, especially if the reaction is run for an extended period.
Data Summary and Expected Outcomes
The following table summarizes the typical reaction conditions and expected outcomes for the amination of this compound. Yields are representative and may vary based on the specific substrate and reaction scale.
| Reaction Type | Amine | Key Reagents | Solvent | Temp (°C) | Typical Yield | Product Type |
| SNA_r | Morpholine | K₂CO₃ | DMSO | 80 | 75-90% | Aminobenzaldehyde |
| SNA_r | Piperidine | K₂CO₃ | DMSO | 80 | 70-85% | Aminobenzaldehyde |
| Reductive Amination | Benzylamine | NaBH(OAc)₃ | DCM | RT | 80-95% | Substituted Benzylamine |
| Reductive Amination | Aniline | NaBH(OAc)₃, AcOH | DCE | RT | 65-80% | Substituted Benzylamine |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield in SNA_r | Insufficient heating or reaction time. | Increase temperature to 100-120 °C or prolong reaction time. Ensure anhydrous conditions. |
| Incomplete reaction in reductive amination. | Add a catalytic amount of acetic acid to facilitate iminium ion formation. Ensure the quality of NaBH(OAc)₃. | |
| Formation of alcohol byproduct | Use of a non-selective reducing agent (e.g., NaBH₄). | Switch to NaBH(OAc)₃. Add the reducing agent after imine formation is complete. |
| Multiple products observed | Reaction at other halogen sites. | For SNA_r, keep the temperature as low as possible to favor substitution at the most activated site (C-F). |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex amines. By carefully selecting the reaction pathway—either nucleophilic aromatic substitution or reductive amination—researchers can selectively functionalize this molecule to generate a wide range of intermediates for drug discovery and other applications. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful application of this valuable reagent in organic synthesis.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3-chloro-6-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing the challenging polyhalogenated substrate, 2-Bromo-3-chloro-6-fluorobenzaldehyde. Addressing the nuanced reactivity of this substrate, this document offers researchers, scientists, and drug development professionals a robust framework for synthesizing complex biaryl and heteroaryl aldehydes. Key considerations, including chemoselectivity, catalyst and ligand selection, base and solvent optimization, and reaction monitoring, are discussed in depth. The protocols provided herein are designed to be self-validating, offering a reliable starting point for methodology development and scale-up operations.
Introduction: The Synthetic Utility of Substituted Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is widely employed in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] The resulting biaryl structures are privileged motifs in pharmaceuticals, agrochemicals, and advanced materials.
This compound is a particularly valuable building block due to its multiple points for diversification. The aldehyde functionality serves as a versatile handle for subsequent transformations, while the three distinct halogen atoms offer the potential for sequential, site-selective cross-coupling reactions. However, the presence of multiple halogens with differing reactivities (Br > Cl) and the steric and electronic influence of the ortho-fluoro and aldehyde groups present significant challenges for achieving high selectivity and yield. This guide aims to elucidate these challenges and provide practical, field-proven protocols for the successful Suzuki coupling of this substrate.
Mechanistic Considerations and Chemoselectivity
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a process facilitated by a base.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]
The Challenge of Chemoselectivity
For a dihaloarene like this compound, the primary challenge is to achieve selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for potential future transformations. The general reactivity order for aryl halides in oxidative addition is I > Br > OTf > Cl.[7] This inherent difference in reactivity forms the basis for achieving chemoselectivity.
To favor mono-alkylation at the bromine position, the reaction conditions must be carefully controlled. The choice of catalyst, ligand, base, and temperature all play a crucial role in preventing over-reaction or reaction at the less reactive chloride position.[8][9] Bulky, electron-rich ligands can enhance the rate of oxidative addition at the C-Br bond while disfavoring the more sterically hindered C-Cl bond.[9][10]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Reaction. | PPTX [slideshare.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 2-Bromo-3-chloro-6-fluorobenzaldehyde
Abstract
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense value in pharmaceutical and materials science.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the selective amination of 2-Bromo-3-chloro-6-fluorobenzaldehyde. This substrate is of particular interest due to its trifunctional substitution pattern, presenting challenges and opportunities in chemoselectivity. The presence of both bromo and chloro substituents allows for selective reaction at the more labile carbon-bromine bond, a principle well-established in palladium-catalyzed couplings.[4] Furthermore, the aldehyde and fluorine functionalities necessitate careful optimization of reaction conditions to prevent side reactions and ensure high yields of the desired mono-aminated product.
These application notes are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and a mechanistic overview to empower users to adapt and optimize the reaction for their specific needs.
Introduction to the Buchwald-Hartwig Amination
First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of arylamines.[1] It offers a significant improvement over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][3] The power of the Buchwald-Hartwig amination lies in its broad functional group tolerance and the ability to couple a wide variety of amines with aryl halides and pseudohalides.[1][5]
The catalytic cycle, a cornerstone of its mechanism, generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[4][6]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[4][6]
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[4][6]
The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the key steps of the catalytic cycle and preventing undesired side reactions.[1][7]
Chemoselectivity in the Amination of this compound
The substrate, this compound, presents a classic case for chemoselective cross-coupling. The general order of reactivity for aryl halides in Buchwald-Hartwig amination is I > Br > Cl.[4] This inherent difference in reactivity allows for the selective amination at the C-Br bond while leaving the C-Cl bond intact for potential downstream functionalization.
The electron-withdrawing nature of the aldehyde and fluorine substituents can influence the reactivity of the aryl halide. While these groups activate the aromatic ring towards nucleophilic attack, they can also affect the oxidative addition step. Careful selection of the catalyst system is therefore crucial to achieve high selectivity and yield.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Amine (e.g., Morpholine, Aniline) | ≥98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst |
| XPhos | ≥98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Nitrogen or Argon Gas | High Purity | For inert atmosphere |
General Protocol for Selective Mono-amination
This protocol provides a starting point for the selective amination of this compound. Optimization may be required for different amine coupling partners.
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Palladium(II) acetate (1.5 mol%), XPhos (3.0 mol%), and Sodium tert-butoxide (2.0 equiv.).
-
Seal the flask/vial with a septum or cap.
-
Evacuate and backfill the flask/vial with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add anhydrous toluene.
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.
-
Add this compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Reaction Workflow Diagram
Caption: Experimental workflow for the selective Buchwald-Hartwig amination.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is a well-studied process. The use of bulky, electron-rich biarylphosphine ligands like XPhos is crucial for facilitating the key steps and ensuring high catalytic activity.[8]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Ensure anhydrous conditions and proper inert atmosphere. Use fresh, high-quality reagents. Screen different ligands and palladium sources. Increase reaction temperature. |
| Formation of Di-aminated Product | High catalyst loading, prolonged reaction time, high temperature. | Reduce catalyst loading. Carefully monitor the reaction and stop it upon consumption of the starting material. Lower the reaction temperature. |
| Hydrodehalogenation (Loss of Bromine) | Presence of water or other proton sources. β-hydride elimination from the amido complex. | Ensure strictly anhydrous conditions. Use a sterically hindered ligand to disfavor β-hydride elimination. |
| Aldehyde-related Side Reactions (e.g., Aldol Condensation) | Strong basicity of the reaction medium. | Use a weaker base if compatible with the amination (e.g., K₃PO₄, Cs₂CO₃). Optimize reaction temperature and time to minimize exposure of the aldehyde to the base. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
Application Notes & Protocols: The Strategic Use of 2-Bromo-3-chloro-6-fluorobenzaldehyde in Agrochemical Synthesis
Foreword: Navigating the Landscape of Specialized Intermediates
The field of agrochemical synthesis is driven by the quest for novel molecular architectures that exhibit high efficacy, selectivity, and favorable environmental profiles. Highly substituted aromatic compounds are cornerstone building blocks in this endeavor. The specific molecule of interest, 2-Bromo-3-chloro-6-fluorobenzaldehyde, represents a unique trifunctionalized synthon. However, it is crucial to note that while the utility of this class of compounds is well-established, detailed, publicly available scientific literature and validated protocols for this exact isomeric substitution pattern in agrochemical synthesis are sparse.
This guide, therefore, adopts a dual approach. It first addresses the documented role of closely related structural isomers as key intermediates in the agrochemical and pharmaceutical sectors. Secondly, it provides a detailed exploration of the predicted synthetic utility of this compound based on established principles of organic chemistry and reactivity patterns observed for analogous structures. The protocols and pathways described herein are presented as robust, representative examples intended to empower researchers in designing their own synthetic strategies.
The Role of Polysubstituted Benzaldehydes as Agrochemical Scaffolds
Halogenated benzaldehydes are prized intermediates in the synthesis of complex organic molecules. The specific placement of different halogen atoms (F, Cl, Br) provides multiple, distinct reaction sites for sequential and regioselective modifications. This allows for the controlled and predictable construction of complex molecular frameworks.[1]
While specific applications for this compound are not detailed in current literature, its structural isomers are recognized for their role as versatile intermediates.
-
3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS 886615-30-1) is cited as a crucial component in the production of various agrochemicals, where its incorporation is intended to enhance efficacy and selectivity.[1][2]
-
6-Bromo-3-chloro-2-fluorobenzaldehyde (CAS 1114809-02-7) is also employed in research for preparing specialty agrochemicals, contributing to the development of new compounds for crop protection.[3]
The aldehyde group itself adds another layer of synthetic versatility, readily participating in transformations such as oxidations, reductions, and nucleophilic additions, making these compounds powerful starting points for diverse molecular designs.[1] The presence of a fluorine atom is particularly significant in agrochemical design, as it can critically influence the steric and electronic properties of the final molecule, often enhancing biological activity, metabolic stability, and binding affinity to target proteins.
Predicted Synthetic Utility & Representative Protocols
The unique arrangement of halogens and the aldehyde functionality on the this compound ring suggests several strategic synthetic routes. The differential reactivity of the carbon-halogen bonds (C-Br is typically more reactive than C-Cl in palladium-catalyzed cross-coupling reactions) allows for selective functionalization.
Below is a representative, multi-step protocol illustrating a plausible synthetic pathway toward a hypothetical novel agrochemical scaffold, such as a pyrazole carboxamide, a class known for its insecticidal and fungicidal properties.
Protocol 1: Oxidation to Carboxylic Acid Intermediate
The conversion of the aldehyde to a carboxylic acid is a foundational step for subsequent amide coupling reactions, a cornerstone of modern agrochemical synthesis.
Objective: To synthesize 2-Bromo-3-chloro-6-fluorobenzoic acid.
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (1.5 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolve NaOH in deionized water in a round-bottom flask equipped with a magnetic stirrer and cool to 0-5 °C in an ice bath.
-
Add this compound to the cold alkaline solution and stir vigorously.
-
Slowly add solid KMnO₄ in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of solid sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.
-
Acidify the clear solution to pH ~2 with concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-Bromo-3-chloro-6-fluorobenzoic acid, which can be purified by recrystallization.
Protocol 2: Amide Coupling to Form a Hypothetical Bioactive Scaffold
This protocol demonstrates the coupling of the synthesized carboxylic acid with a representative amine-containing heterocyclic intermediate.
Objective: To synthesize a hypothetical N-(pyrazol-3-yl)-2-bromo-3-chloro-6-fluorobenzamide.
Materials:
-
2-Bromo-3-chloro-6-fluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq) or Oxalyl chloride
-
3-Aminopyrazole (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend 2-Bromo-3-chloro-6-fluorobenzoic acid in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the solution becomes clear, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve 3-aminopyrazole and triethylamine in anhydrous DCM and cool to 0 °C.
-
Slowly add the acid chloride solution to the amine solution dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide product.
Visualization of a Representative Synthetic Workflow
The following diagram illustrates the logical flow from the starting benzaldehyde to a potential agrochemical scaffold.
Caption: Representative two-step synthesis to an agrochemical scaffold.
Strategic Considerations in Synthesis Design
The choice of an intermediate like this compound is highly strategic. The C-Br bond is significantly more susceptible to oxidative addition in palladium-catalyzed reactions than the C-Cl bond. This allows for selective Suzuki, Buchwald-Hartwig, or other cross-coupling reactions at the 2-position, leaving the chlorine at the 3-position available for subsequent nucleophilic aromatic substitution or other transformations under different conditions. This orthogonal reactivity is a powerful tool for building molecular diversity from a single, complex starting material.[4]
Data Presentation: Reactivity Comparison
| Reaction Type | More Reactive Halogen | Rationale |
| Palladium-Catalyzed Cross-Coupling | Bromo (C-Br) | Lower bond dissociation energy allows for easier oxidative addition to the Pd(0) catalyst.[4] |
| Nucleophilic Aromatic Substitution (SₙAr) | Chloro (C-Cl) | Higher electronegativity of chlorine polarizes the C-Cl bond more effectively, making the ipso-carbon more electrophilic.[4] |
Conclusion
While direct, documented applications of this compound in specific, named agrochemicals are not prevalent in public-domain literature, its molecular architecture positions it as a highly valuable and versatile intermediate for agrochemical research and development. The principles of differential halogen reactivity, combined with the synthetic flexibility of the aldehyde group, provide a rich platform for creating novel active ingredients. The representative protocols and strategic insights provided in this guide are intended to serve as a foundational resource for researchers aiming to leverage this and similar polysubstituted synthons to build the next generation of crop protection agents.
References
Application Note: Synthesis of Novel Halogenated Styrenes via the Wittig Reaction with 2-Bromo-3-chloro-6-fluorobenzaldehyde
Introduction: The Strategic Importance of the Wittig Reaction in Complex Molecule Synthesis
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2][3] Its significance lies in its ability to convert aldehydes and ketones into alkenes with high regioselectivity, a transformation that is fundamental in the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials.[4][5] This application note provides a detailed protocol and scientific rationale for the Wittig reaction utilizing a uniquely substituted substrate, 2-Bromo-3-chloro-6-fluorobenzaldehyde. The resulting polyhalogenated styrene derivatives are of significant interest to researchers in drug development and materials science due to the profound impact of halogens on molecular properties such as lipophilicity, metabolic stability, and electronic characteristics.
The specific substitution pattern of this compound presents both challenges and opportunities. The presence of multiple electron-withdrawing halogens can influence the electrophilicity of the carbonyl carbon, while the ortho-bromo and chloro substituents introduce considerable steric hindrance. This guide is designed to navigate these complexities, offering a robust protocol grounded in mechanistic understanding and practical experience.
Mechanistic Overview: A Concerted Pathway to Alkene Formation
The Wittig reaction proceeds through the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane).[2][6] The currently accepted mechanism for the Wittig reaction, particularly under lithium-salt-free conditions, involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate called an oxaphosphetane.[1][2][7] This intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[4][8]
Figure 1: The general mechanism of the Wittig reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the synthesis of a generic styrene derivative from this compound and a phosphonium ylide. For this example, we will consider the formation of 1-bromo-2-chloro-5-fluoro-3-vinylbenzene, which involves the reaction with methyltriphenylphosphonium bromide.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| This compound | 237.45 | 1.0 g | 4.21 | >98% | (e.g., Sigma-Aldrich) |
| Methyltriphenylphosphonium bromide | 357.23 | 1.65 g | 4.63 | >98% | (e.g., Sigma-Aldrich) |
| n-Butyllithium (n-BuLi) | 64.06 | 1.85 mL (2.5 M in hexanes) | 4.63 | (e.g., Sigma-Aldrich) | |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - | (e.g., Sigma-Aldrich) | |
| Saturated aqueous NH₄Cl solution | - | 20 mL | - | - | - |
| Diethyl ether | 74.12 | 50 mL | - | (e.g., Sigma-Aldrich) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - | - | (e.g., Sigma-Aldrich) |
Safety Precautions
-
This compound: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.[9]
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It is also highly corrosive. Handle under an inert atmosphere (e.g., nitrogen or argon). All glassware must be flame-dried before use. Wear flame-retardant gloves and a lab coat.[10]
-
Anhydrous Solvents: Anhydrous solvents are sensitive to moisture. Handle under an inert atmosphere.[11]
-
General Handling: Perform the reaction in a well-ventilated fume hood. Have appropriate fire extinguishing equipment readily available.
Protocol
Part 1: Ylide Preparation
-
Apparatus Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.
-
Reagent Addition: Under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.65 g, 4.63 mmol) to the flask.
-
Solvent Addition: Add anhydrous THF (20 mL) via syringe. Stir the suspension.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add n-butyllithium (1.85 mL of a 2.5 M solution in hexanes, 4.63 mmol) dropwise via syringe over 10 minutes. A deep orange or reddish color should develop, indicating the formation of the ylide.[12]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
Part 2: Wittig Reaction
-
Aldehyde Solution: In a separate flame-dried flask, dissolve this compound (1.0 g, 4.21 mmol) in anhydrous THF (10 mL).
-
Aldehyde Addition: Add the aldehyde solution dropwise to the ylide solution at 0 °C via syringe over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). The less polar alkene will elute before the more polar triphenylphosphine oxide.[12][13] An alternative method for removing triphenylphosphine oxide is through recrystallization, as it is often more soluble in certain solvents than the desired alkene product.[14]
Figure 2: Experimental workflow for the Wittig reaction.
Troubleshooting and Scientific Rationale
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no product yield | Incomplete ylide formation | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The ylide is highly sensitive to moisture and air.[4] Use freshly titrated n-BuLi to ensure accurate stoichiometry. |
| Low reactivity of the aldehyde | The steric hindrance from the ortho-substituents may slow down the reaction. Consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40 °C). | |
| Formation of side products | Aldol condensation of the aldehyde | This can occur if the ylide is not completely formed before the addition of the aldehyde, or if a weaker base is used. Ensure complete ylide formation and use a strong, non-nucleophilic base like n-BuLi. |
| E/Z isomerization | For unstabilized ylides, the Z-isomer is typically favored.[1][7] The ratio can be influenced by the solvent and the presence of lithium salts. Performing the reaction in a non-polar solvent at low temperatures can enhance Z-selectivity. | |
| Difficulty in purification | Co-elution of product and triphenylphosphine oxide | If the polarity of the product and byproduct are similar, consider converting the triphenylphosphine oxide to a more polar derivative by oxidation with hydrogen peroxide to facilitate separation.[13] Alternatively, recrystallization from a suitable solvent can be effective.[14] |
Characterization of the Product
The structure and purity of the synthesized 1-bromo-2-chloro-5-fluoro-3-vinylbenzene can be confirmed using a combination of spectroscopic techniques.[15][16][17]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the vinyl protons (typically between 5-7 ppm) with distinct coupling patterns (dd, d). The aromatic protons will appear in the aromatic region (around 7-8 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the two sp² carbons of the vinyl group (typically between 110-140 ppm) and the aromatic carbons.
-
IR (Infrared) Spectroscopy: Look for characteristic C=C stretching vibrations for the alkene (around 1630 cm⁻¹) and C-H stretching of the vinyl group (above 3000 cm⁻¹).[15]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product. The isotopic pattern of bromine and chlorine will be a key diagnostic feature.
Conclusion
The Wittig reaction remains an indispensable tool for the synthesis of alkenes. This application note provides a comprehensive and detailed protocol for the successful synthesis of novel halogenated styrenes from this compound. By understanding the underlying mechanism and paying close attention to the experimental details, particularly the anhydrous and inert conditions required for ylide formation, researchers can effectively utilize this powerful reaction to access a wide range of valuable compounds for applications in medicinal chemistry and materials science. The provided troubleshooting guide and characterization methods further support the successful execution and validation of this synthetic transformation.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. echemi.com [echemi.com]
- 10. reddit.com [reddit.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Application Note & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 2-Bromo-3-chloro-6-fluorobenzaldehyde
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the synthesis of high-value heterocyclic compounds utilizing 2-Bromo-3-chloro-6-fluorobenzaldehyde as a versatile starting material. The unique trifunctional halogenation of this benzaldehyde derivative offers a strategic platform for constructing complex molecular architectures. This document elucidates the rationale behind synthetic choices, provides step-by-step experimental procedures for the synthesis of substituted quinolines and quinazolinones, and presents expected analytical data, thereby serving as a comprehensive resource for leveraging this unique building block in discovery chemistry.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with scaffolds like quinolines and quinazolines appearing in a multitude of approved therapeutic agents. The functionalization of these core structures is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound is an emerging building block of significant strategic importance. Its distinct features include:
-
An Aldehyde Handle: Provides a reactive site for classical condensation and cyclization reactions, forming the initial carbon framework of the target heterocycle.
-
Orthogonal Halogenation: The presence of bromo, chloro, and fluoro substituents offers differential reactivity. The bromine atom, in particular, serves as a versatile handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid library generation and structure-activity relationship (SAR) studies.
-
Electronic Modulation: The strong electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the reactivity of the aromatic ring and the aldehyde group, impacting reaction kinetics and regioselectivity.[1][2]
This guide details two primary applications of this reagent: the synthesis of highly substituted quinolines via the Friedländer annulation and the construction of the quinazolinone scaffold, a privileged structure in drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is critical for reaction monitoring and product characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | [3] |
| Molar Mass | 219.46 g/mol | [3] |
| Appearance | Off-white to yellow solid | --- |
| CAS Number | 74073-40-8 | [3] |
| Melting Point | Typically 65-70 °C (Varies with purity) | --- |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a complex aromatic region with two coupled protons and a distinct singlet for the aldehyde proton. δ (ppm): ~10.4 (s, 1H, CHO), ~7.6-7.8 (m, 2H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm): ~188 (CHO), ~160 (d, ¹JCF ≈ 260 Hz, C-F), ~135-140 (Ar-C), ~120-130 (Ar-CH), ~115 (d, ²JCF ≈ 20 Hz, Ar-CH), ~110 (C-Br).
-
IR (ATR, cm⁻¹): ~3080 (Ar C-H stretch), ~2860, ~2770 (Aldehyde C-H stretch), ~1700 (Ar C=O stretch), ~1580, ~1450 (C=C stretch).
Application Note 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold by reacting an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4] Here, we adapt this strategy using this compound and an active methylene compound.
Rationale and Mechanistic Overview
The reaction proceeds via a base-catalyzed aldol condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. The choice of a base, such as potassium hydroxide or piperidine, is critical for deprotonating the active methylene compound to initiate the reaction. The electron-deficient nature of the benzaldehyde starting material enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.
Caption: Friedländer Annulation Workflow.
Detailed Experimental Protocol
Protocol: Synthesis of 5-Bromo-6-chloro-8-fluoro-2-methylquinoline
-
Materials & Reagents:
-
This compound (1.0 eq, 2.19 g, 10.0 mmol)
-
Acetone (reagent grade, 5.0 eq, 3.7 mL, 50.0 mmol)
-
Potassium hydroxide (KOH) (2.5 eq, 1.40 g, 25.0 mmol)
-
Ethanol (95%, 50 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
-
Procedure:
-
In the 250 mL round-bottom flask, dissolve potassium hydroxide (1.40 g) in ethanol (50 mL) with stirring until a homogenous solution is formed.
-
To this basic solution, add this compound (2.19 g) and acetone (3.7 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using the heating mantle.
-
Maintain the reflux with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The starting aldehyde spot should diminish as a new, less polar product spot appears.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using the rotary evaporator to remove the bulk of the ethanol.
-
Resuspend the residue in deionized water (100 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-Bromo-6-chloro-8-fluoro-2-methylquinoline.
-
-
Expected Outcome: The protocol is expected to yield the target quinoline as a crystalline solid. The yield can range from 60-80% depending on reaction efficiency and purification. The product should be characterized by NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.
Application Note 2: Synthesis of Substituted Quinazolinones
Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of biological activities.[5][6] A common synthetic route involves the condensation of a 2-aminobenzaldehyde derivative with a nitrogen source like urea or thiourea, followed by cyclization. As our starting material is not an aniline, we propose a multi-step pathway involving an initial reductive amination followed by cyclization.
Rationale and Synthetic Workflow
This strategy involves two key transformations:
-
Reductive Amination: The aldehyde is first converted into an intermediate benzylamine derivative. This creates the necessary N-C bond for the subsequent cyclization.
-
Cyclocondensation: The formed amine is then reacted with a carbonyl source (e.g., triphosgene or a chloroformate) to construct the pyrimidinone ring of the quinazolinone system. An intramolecular nucleophilic attack from the nitrogen onto an in-situ formed electrophilic carbon species, followed by elimination, drives the ring closure.
Caption: Proposed Quinazolinone Synthesis Workflow.
Detailed Experimental Protocol (Proposed)
Protocol: Synthesis of 6-Bromo-7-chloro-5-fluoro-3,4-dihydroquinazolin-4-one
-
Part A: Synthesis of (2-Bromo-3-chloro-6-fluorophenyl)methanamine
-
Dissolve this compound (2.19 g, 10.0 mmol) and ammonium acetate (10 eq, 7.71 g, 100 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the flask in an ice bath to 0 °C. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 0.94 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent.
-
Concentrate the mixture under reduced pressure. Add water (50 mL) and basify with 2 M NaOH to pH ~10.
-
Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine, which can be used in the next step without further purification.
-
-
Part B: Cyclization to form the Quinazolinone
-
Dissolve the crude amine from Part A (~10.0 mmol) and triethylamine (3.0 eq, 4.2 mL, 30.0 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under an inert nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of triphosgene (0.5 eq, 1.48 g, 5.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred amine solution over 30 minutes. Caution: Triphosgene is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol or by silica gel chromatography to obtain the target quinazolinone.
-
Safety and Handling
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3] Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Handle all reagents according to their respective Safety Data Sheets (SDS). Pay special attention to potassium hydroxide (corrosive), sodium cyanoborohydride (toxic, releases HCN upon acidification), and triphosgene (highly toxic).
Conclusion
This compound is a highly functionalized and valuable building block for the synthesis of complex heterocyclic molecules. The protocols detailed in this guide for the preparation of quinoline and quinazolinone scaffolds demonstrate its utility. The bromine substituent in the final products provides a crucial vector for further chemical exploration, allowing for the rapid diversification of these cores for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. 2-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 23463927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Quinazolinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 2-bromo-3-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical halogenated benzaldehyde intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies, with a primary focus on the most prevalent and reliable route: Directed ortho-Metalation (DoM) .
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. Its controlled and high-yield synthesis is paramount. The primary route involves a Directed ortho-Metalation (DoM) of 1-bromo-2-chloro-5-fluorobenzene. This method leverages the ability of the fluorine and bromine substituents to direct a strong organolithium base to deprotonate the C6 position, followed by electrophilic quenching with a formylating agent like N,N-dimethylformamide (DMF). While effective, this pathway is sensitive to reaction conditions, often leading to issues with yield and purity. This guide will help you navigate these challenges.
Core Synthesis Workflow: Directed ortho-Metalation
The general workflow for the synthesis is outlined below. Understanding this sequence is key to effective troubleshooting.
Technical Support Center: Purification of Crude 2-Bromo-3-chloro-6-fluorobenzaldehyde
Welcome to the technical support center for the purification of 2-Bromo-3-chloro-6-fluorobenzaldehyde (CAS No. 1114809-11-8). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this versatile synthetic intermediate. While specific literature on the purification of this exact molecule is limited, the principles and troubleshooting steps outlined below are derived from extensive experience with structurally similar halogenated benzaldehydes and are grounded in established chemical purification techniques.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound appears as a dark oil, but the pure compound is a solid. What is the best initial approach to purification?
A1: It is common for crude products to be oily due to the presence of residual solvents, starting materials, or reaction byproducts that depress the melting point. The first step is to identify the nature of the impurities. A preliminary Thin Layer Chromatography (TLC) analysis is highly recommended.
Recommended Workflow:
-
Initial Analysis (TLC): Dissolve a small amount of the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC plate using a solvent system like 9:1 Hexane:Ethyl Acetate. This will give you a preliminary idea of the number of components in your mixture.
-
Aqueous Work-up: If you haven't already, a thorough aqueous work-up can remove many inorganic salts and water-soluble impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities like the corresponding benzoic acid), water, and finally, brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Solvent Removal: Ensure all residual high-boiling solvents (like DMF or DMSO) are removed. This can often be achieved by co-evaporation with a lower-boiling solvent like toluene or by using a high-vacuum pump.
If the product is still oily after these steps, it indicates the presence of significant organic impurities, and you should proceed with column chromatography.
Q2: I am planning to use column chromatography. How do I select the appropriate stationary and mobile phases?
A2: Column chromatography is the most common and effective method for purifying substituted benzaldehydes.[1][2] The key to a successful separation is the selection of the right conditions.
Stationary Phase: For a molecule with the polarity of this compound, standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase.
Mobile Phase (Eluent) Selection: The goal is to find a solvent system that provides a good separation between your desired product and its impurities on a TLC plate, with a target Rf value for the product of approximately 0.25-0.35.
Recommended Solvent Systems to Screen (by increasing polarity):
-
Hexane / Ethyl Acetate mixtures (e.g., 98:2, 95:5, 90:10)
-
Petroleum Ether / Ethyl Acetate mixtures (similar ratios to hexane)[1]
-
Hexane / Dichloromethane mixtures
Experimental Protocol for Eluent Selection:
-
Prepare several TLC chambers with different solvent systems.
-
Spot your crude material on a single TLC plate.
-
Develop the plate and visualize the spots under UV light.
-
Choose the solvent system that gives the best separation between the spot corresponding to your product and any impurities. A patent for a related compound, 2-bromo-6-fluorobenzaldehyde, utilized an eluent system of ethyl acetate and petroleum ether (1:8 v/v).[1]
Data Presentation: Eluent System Screening
| Solvent System (v/v) | Target Product Rf | Impurity 1 Rf | Impurity 2 Rf | Separation Quality |
| 98:2 Hexane:EtOAc | 0.50 | 0.55 | 0.10 | Poor (co-elution) |
| 95:5 Hexane:EtOAc | 0.30 | 0.40 | 0.05 | Good |
| 90:10 Hexane:EtOAc | 0.65 | 0.75 | 0.20 | Poor (high Rf) |
This is example data. Your results will vary.
Visualization: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Q3: My yield after column chromatography is very low. What are the common causes and how can I improve it?
A3: Low recovery from column chromatography is a frequent issue. Here are several potential causes and their solutions:
-
Issue: Product is still on the column.
-
Cause: The eluent may not be polar enough to move the product effectively.
-
Solution: After collecting the main fractions, flush the column with a much more polar solvent (e.g., 50:50 Hexane:Ethyl Acetate or even 100% Ethyl Acetate) and check these fractions by TLC.
-
-
Issue: Product streaking or tailing on the column.
-
Cause 1: The sample was loaded in too much solvent, causing it to spread out in a wide band.
-
Solution 1: Always dissolve the crude product in the absolute minimum amount of solvent required for loading.[3][4]
-
Cause 2: The compound may be too acidic or basic, interacting strongly with the silica gel. Benzaldehydes can sometimes oxidize to benzoic acids, which will streak on silica.
-
Solution 2: You can try neutralizing your crude product during work-up or use a deactivated silica gel (e.g., with triethylamine in the eluent for basic compounds, or a small amount of acetic acid for acidic ones, though the latter is less common for aldehydes).
-
-
Issue: Irreversible adsorption.
-
Cause: Some highly polar or reactive compounds can bind irreversibly to silica gel.
-
Solution: Consider using a different stationary phase, such as alumina (neutral or basic), or using reverse-phase chromatography (C18 silica) if the compound is sufficiently non-polar.
-
Q4: I have isolated a solid product, but it is off-white or yellowish. Can I use recrystallization to improve its purity and color?
A4: Yes, recrystallization is an excellent secondary purification step for solid compounds to remove minor impurities and improve crystalline appearance.[5] The choice of solvent is critical.
Principle of Recrystallization: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and stay in the mother liquor).
Recommended Solvents for Screening:
-
Single Solvents: Isopropanol, Ethanol, Methanol, Hexane, Toluene.
-
Solvent Pairs: Ethanol/Water, Isopropanol/Water, Toluene/Hexane. A solvent pair like ethanol/water is often effective for compounds of intermediate polarity.[5]
Experimental Protocol for Recrystallization:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under vacuum.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Use a lower-boiling point solvent. / Add a small amount of hot solvent to redissolve the oil and try cooling more slowly. |
| No Crystals Form | The solution is not saturated. / The compound is very soluble even at low temperatures. | Boil off some of the solvent to increase the concentration. / Try a different solvent or a solvent pair where the compound has lower solubility. |
| Poor Recovery | Too much solvent was used. / The crystals are significantly soluble in the cold solvent. | Use less solvent initially. / Ensure the solution is thoroughly chilled in an ice bath before filtration. |
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using multiple analytical techniques.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of purity. The melting point for the related 2-bromo-6-fluorobenzaldehyde is reported to be in the range of 43-47 °C.[6][7] Your target compound will have a different, but likely sharp, melting point.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems is a strong indication of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used.[8][9]
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: Will confirm the structure and identify any remaining impurities.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Visualization: Purification Method Selection Guide
Caption: Decision tree for selecting a purification method.
References
- 1. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-溴-6-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Andrews University - Virtual tour [andrews.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Formylation of 2-Bromo-3-Chloro-6-Fluorotoluene
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic aldehydes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formylation of 2-bromo-3-chloro-6-fluorotoluene, a challenging polysubstituted arene. Our goal is to equip you with the scientific rationale and practical protocols needed to navigate the inherent side reactions and regioselectivity issues associated with this transformation.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions grounded in mechanistic principles.
Question 1: My formylation reaction has a very low or no yield. What are the likely causes and how can I fix it?
Answer:
Low reactivity is the most common hurdle with this substrate. The underlying cause is the severe deactivation of the aromatic ring.
-
Root Cause Analysis: The toluene ring is substituted with three halogen atoms (F, Cl, Br), all of which are deactivating towards electrophilic aromatic substitution (EAS) through their strong inductive electron-withdrawing effects (-I effect).[1][2][3] While the methyl group is activating, its effect is largely negated by the three deactivating halogens. Formylation methods that rely on weak electrophiles, such as the standard Vilsmeier-Haack reaction, often fail because the Vilsmeier reagent (a chloroiminium ion) is not electrophilic enough to react with the electron-poor ring.[4][5][6]
-
Recommended Solutions:
-
Employ a More Potent Formylation Method: Switch to a reaction that generates a stronger electrophile. The Rieche formylation , which uses dichloromethyl methyl ether with a strong Lewis acid like titanium tetrachloride (TiCl₄), is often more effective for deactivated arenes.[7][8][9]
-
Increase Reaction Severity (with caution): Gradually increasing the reaction temperature or using a stronger Lewis acid (e.g., AlCl₃ in a Gattermann-Koch type reaction) can drive the reaction forward.[10][11][12] However, this significantly increases the risk of side reactions, particularly dehalogenation (see Question 3).
-
Consider an Alternative Pathway: If EAS methods prove ineffective, an ortho-lithiation strategy followed by quenching with N,N-dimethylformamide (DMF) may be a viable alternative.[7][13] This approach is governed by the directing effects of the substituents in a deprotonation context rather than an electrophilic attack. However, this method has its own set of potential side reactions, such as lithium-halogen exchange.[13][14][15]
-
Question 2: I've successfully formylated the ring, but I'm getting a mixture of two aldehyde isomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is expected due to competing directing effects from the four substituents on the ring. The two available positions for substitution are C4 and C5.
-
Root Cause Analysis:
-
Directing to C4: The methyl group (-CH₃) at C1 and the chloro group (-Cl) at C3 are both ortho, para-directors. They both direct the incoming electrophile to the C4 position.[1]
-
Directing to C5: The bromo group (-Br) at C2 and the fluoro group (-F) at C6 are also ortho, para-directors. They both direct the incoming electrophile to the C5 position.[1]
-
The Conflict: This creates a scenario where electronic effects are pulling the reaction toward two different sites. Steric hindrance also plays a critical role; the C4 position is flanked by the C3-chloro group, making it more sterically hindered than the C5 position. Therefore, a mixture of 4-formyl- and 5-formyl-2-bromo-3-chloro-6-fluorotoluene is the likely outcome.
-
-
Recommended Solutions:
-
Leverage Steric Hindrance: To favor the less hindered C5 isomer, you can use a bulkier formylating reagent. For instance, in a Vilsmeier-Haack type reaction, using a more sterically demanding formamide like N-formylindoline instead of DMF can enhance selectivity for the more accessible position.[16]
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. The choice of Lewis acid and solvent can also subtly influence the isomer ratio.
-
Purification: If a mixture is unavoidable, focus on high-resolution purification techniques. Preparative High-Performance Liquid Chromatography (HPLC) or careful column chromatography on silica gel with an optimized solvent system will be necessary to separate the isomers.
-
Confirm Structure: Use 2D NMR techniques like NOESY or ROESY to unambiguously determine the structure of each isomer. A correlation between the aldehyde proton and the methyl group protons would confirm the 5-formyl isomer, while a correlation to the C4-H would indicate the 4-formyl isomer.
-
Question 3: My mass spectrometry results show byproducts corresponding to the loss of bromine or chlorine. What is causing this dehalogenation?
Answer:
Dehalogenation is a known side reaction during the formylation of aryl halides, especially under harsh conditions or when using organometallic reagents.
-
Root Cause Analysis:
-
Lewis Acid-Induced Dehalogenation: Strong Lewis acids (e.g., AlCl₃, TiCl₄) used in reactions like the Rieche or Gattermann-Koch can facilitate the cleavage of the carbon-halogen bond, particularly the C-Br bond, which is weaker than the C-Cl and C-F bonds. This is often exacerbated by elevated temperatures.
-
Lithium-Halogen Exchange: If you are attempting an ortho-lithiation using an alkyllithium reagent like n-BuLi, a competing lithium-halogen exchange reaction is highly probable.[14][17] The exchange is typically fastest with aryl bromides, leading to the formation of an aryllithium species at the C2 position. Quenching this with DMF would yield the 2-formyl product while a subsequent aqueous workup would protonate the intended lithiation site, resulting in a dehalogenated-formylated product.
-
-
Recommended Solutions:
-
Milder Conditions: If using an EAS method, use the mildest possible Lewis acid and the lowest effective temperature. SnCl₄ is sometimes a milder alternative to TiCl₄.[7]
-
Avoid Alkyllithiums for Ortho-Lithiation: To prevent lithium-halogen exchange, use a lithium amide base such as lithium diisopropylamide (LDA) for the deprotonation step. LDA is less prone to performing the exchange reaction compared to n-BuLi.[13][14] Always conduct these reactions at very low temperatures (e.g., -78 °C).
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which formylation method is the best starting point for 2-bromo-3-chloro-6-fluorotoluene?
A1: Given the deactivated nature of the substrate, the Rieche Formylation is the most logical starting point. It offers a good balance of reactivity without the extreme conditions or hazardous reagents (CO, HCN) of the Gattermann-type reactions.[8][9][18] A protocol using dichloromethyl methyl ether with TiCl₄ at a controlled temperature (e.g., 0 °C to room temperature) should be attempted first.
Q2: How do the different halogens influence the reaction?
A2: All three halogens are deactivating via induction, making the reaction difficult. Their directing effects, however, are key to the regiochemical outcome. Fluorine and bromine direct to the C5 position, while chlorine (and the methyl group) direct to the C4 position. The C-Br bond is the most susceptible to cleavage (dehalogenation), while the C-F bond is the strongest and least likely to break.
Q3: Can the methyl group itself react?
A3: Under standard formylation conditions (Vilsmeier, Rieche, Gattermann), reaction at the benzylic methyl group is highly unlikely. These reactions are designed for electrophilic attack on the aromatic ring. Side reactions at the methyl group, such as radical halogenation, would require completely different reaction conditions (e.g., UV light, radical initiators).
Part 3: Comparative Analysis & Protocols
Table 1: Comparison of Key Formylation Methods
| Method | Reagents | Typical Conditions | Expected Regioselectivity | Major Potential Side Reactions |
| Vilsmeier-Haack | DMF, POCl₃ | 50-100 °C | Mixture of C4/C5 isomers | Very low to no yield due to deactivated ring. |
| Rieche | Cl₂CHOMe, TiCl₄ | -10 to 25 °C | Mixture of C4/C5 isomers, potentially favoring C5 due to sterics. | Dehalogenation (especially debromination), formation of benzal chlorides.[19] |
| Ortho-Lithiation | 1. LDA, THF2. DMF | -78 °C | Highly dependent on directing group ability; may favor C5. | Incomplete lithiation, lithium-halogen exchange if using R-Li.[14] |
Experimental Protocol: Rieche Formylation of 2-Bromo-3-Chloro-6-Fluorotoluene
Disclaimer: This protocol is a representative starting point and should be optimized. All work should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-bromo-3-chloro-6-fluorotoluene (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 2.0 eq) dropwise via syringe over 15 minutes. The solution may turn deep red or purple. Stir for an additional 15 minutes at 0 °C.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS. Stir for 4-16 hours, or until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel to separate the regioisomers.
Part 4: Visualization of Reaction Pathways
Diagram 1: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common formylation issues.
Diagram 2: Competing Regioselective Pathways
Caption: The competing directing effects leading to regioisomers.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. orgosolver.com [orgosolver.com]
- 12. purechemistry.org [purechemistry.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. uwindsor.ca [uwindsor.ca]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Formylation - Lithium Halogen Exchange [commonorganicchemistry.com]
- 18. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde
Welcome to the dedicated technical support center for the synthesis of 2-Bromo-3-chloro-6-fluorobenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical chemical intermediate. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthesis effectively.
Overview of the Synthetic Challenge
This compound is a polysubstituted aromatic aldehyde, a valuable building block in medicinal chemistry due to its multiple functional handles for diversification.[1][2] The primary challenge in its synthesis lies in achieving high purity and yield on a larger scale. The electron-withdrawing nature of the halogen substituents deactivates the aromatic ring, while the aldehyde group itself is sensitive to oxidation.[3]
A common and scalable synthetic approach involves the selective oxidation of the corresponding toluene derivative, 2-Bromo-3-chloro-6-fluorotoluene. This guide will focus on a two-step process: radical-initiated benzylic bromination followed by a Kornblum-type oxidation.
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Issues
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Q1: My benzylic bromination (Step 1) is stalling. In-process control (GC/TLC) shows a significant amount of unreacted starting material even after prolonged reaction time. What's going on?
Answer: This is a common issue in radical-initiated reactions and can be attributed to several factors.
-
Cause A: Inefficient Radical Initiation. The initiator (e.g., AIBN or benzoyl peroxide) may have degraded due to improper storage or may be insufficient for the scale. Radical reactions are sensitive to inhibitors; ensure your starting material and solvent are free from impurities like phenols or amines.
-
Cause B: Insufficient Light/Heat. If using photochemical initiation, ensure the lamp is of the correct wavelength and intensity, and that the reactor material allows for its penetration. For thermal initiation, confirm the internal reaction temperature is at the optimal level for the chosen initiator's half-life.
-
Cause C: Premature Consumption of NBS. N-Bromosuccinimide (NBS) can be consumed by side reactions if moisture is present, leading to the formation of bromine and succinimide. Ensure the reaction is run under anhydrous conditions.
Troubleshooting Steps:
-
Verify Initiator Activity: Use a fresh, properly stored batch of radical initiator. For AIBN, the reaction should be maintained around 70-80 °C.
-
Purify Starting Materials: If feasible, filter the starting toluene through a plug of activated alumina to remove potential inhibitors. Ensure your solvent is anhydrous.
-
Incremental Addition: On a larger scale, add the initiator in portions over the course of the reaction to maintain a steady concentration of radicals.
-
Monitor Temperature Closely: Use a calibrated temperature probe to monitor the internal reaction temperature, not just the heating mantle setting.
Q2: The Kornblum oxidation (Step 2) is giving me a low yield of the desired aldehyde and a significant amount of a high-boiling point byproduct. What is this byproduct and how can I avoid it?
Answer: The high-boiling byproduct is likely the corresponding carboxylic acid, formed by over-oxidation of the aldehyde. Aldehydes, especially aromatic ones, can be sensitive to oxidation, a risk that increases with extended reaction times or elevated temperatures.[3]
-
Cause A: Over-oxidation. The conditions of the Kornblum oxidation (DMSO, heat) can sometimes be harsh enough to facilitate the oxidation of the product aldehyde to the carboxylic acid, particularly if the reaction is left for too long after completion.
-
Cause B: Work-up Procedure. The presence of residual oxidizing species during work-up can also lead to product degradation.
Troubleshooting Steps:
-
Strict Reaction Monitoring: Monitor the reaction closely by GC or TLC.[4][5] Once the benzyl bromide intermediate is consumed, proceed immediately to the work-up. Do not let the reaction run unnecessarily overnight.
-
Temperature Control: Maintain the reaction temperature strictly within the recommended range (typically 70-100 °C for this type of transformation).[6] Overheating can accelerate the rate of over-oxidation.
-
Quenching: Quench the reaction by pouring it into a large volume of ice-water.[6] This rapidly drops the temperature and dilutes the reagents, minimizing side reactions.
-
Protective Atmosphere: While the Kornblum oxidation itself doesn't typically require it, ensuring the work-up and subsequent steps are performed under an inert atmosphere (like nitrogen) can prevent air oxidation of the sensitive aldehyde.[7]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Q3: My final product purity is low after column chromatography. I see a closely-eluting impurity. How can I improve the purification?
Answer: This is a frequent scale-up challenge, as baseline separation on a large column can be difficult. The impurity is often unreacted starting material or a related isomer.
-
Cause A: Inadequate Chromatographic Resolution. The chosen solvent system may not be optimal for separating the product from the impurity on a larger scale.
-
Cause B: Recrystallization as a Better Alternative. For crystalline solids like this aldehyde (similar compounds have melting points between 43-47 °C), recrystallization is often a more effective and scalable purification method than chromatography.[1]
-
Cause C: Overloading the Column. On scale-up, it's tempting to load too much crude material onto the column, which inevitably destroys resolution.
Troubleshooting Steps:
-
Optimize Chromatography: Before scaling up, perform analytical TLC with various solvent systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Hexane) to find the one that gives the best separation (largest ΔRf).
-
Attempt Recrystallization: Take a small sample of the crude product and screen various solvents (e.g., isopropanol, heptane, ethanol/water mixtures) to find a suitable system where the product is soluble at high temperature but sparingly soluble at room temperature or below.
-
Chemical Treatment: If the main impurity is the carboxylic acid, you can perform a basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up.[8] The acid will be deprotonated and move to the aqueous layer, while the desired aldehyde remains in the organic layer.
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this synthesis?
-
This synthesis involves hazardous materials. N-Bromosuccinimide is a lachrymator. Dimethyl sulfoxide (DMSO) can enhance skin absorption of other chemicals.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10][11] Ensure emergency eyewash and shower stations are accessible.
-
-
Which analytical techniques are best for monitoring this reaction?
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of the volatile starting material (2-Bromo-3-chloro-6-fluorotoluene) and the appearance of the product. A flame ionization detector (FID) is typically sufficient.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the less volatile benzyl bromide intermediate and the final product, especially for assessing purity. A UV detector is standard.[12]
-
Nuclear Magnetic Resonance (NMR): 1H NMR is invaluable for confirming the structure of the final product. The aldehyde proton will have a characteristic chemical shift around 10 ppm.[6]
-
-
Can I use a different oxidation method instead of the Kornblum oxidation?
-
Yes, other methods exist for converting benzyl halides to aldehydes, such as the Sommelet reaction. However, the Kornblum oxidation is often preferred for its relatively mild conditions and operational simplicity, making it well-suited for scale-up.[6]
-
Experimental Protocols
Protocol 1: Benzylic Bromination of 2-Bromo-3-chloro-6-fluorotoluene
-
Charge a suitable reactor with 2-Bromo-3-chloro-6-fluorotoluene (1.0 eq.) and a solvent such as carbon tetrachloride or cyclohexane.
-
Add N-Bromosuccinimide (NBS, 1.05 eq.).
-
Begin vigorous stirring and heat the mixture to reflux (for thermal initiation) or irradiate with a UV lamp.
-
Add a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.02 eq.), in portions over 1 hour.
-
Monitor the reaction progress by GC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of the reaction solvent.
-
The filtrate, containing the crude 2-Bromo-1-(bromomethyl)-3-chloro-6-fluorobenzene, can be concentrated under reduced pressure but is often used directly in the next step.
Protocol 2: Kornblum Oxidation to this compound
-
In a separate reactor, charge dimethyl sulfoxide (DMSO, ~5-10 volumes relative to the starting toluene).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Heat the DMSO/NaHCO₃ slurry to 70-80 °C.
-
Slowly add the crude benzyl bromide intermediate from the previous step to the heated slurry.
-
Maintain the reaction temperature and monitor for completion by HPLC or TLC (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred vessel containing ice-water (10-20 volumes).
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with water, then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Quantitative Parameter Summary
| Parameter | Step 1: Bromination | Step 2: Oxidation |
| Key Reagents | NBS, AIBN | DMSO, NaHCO₃ |
| Stoichiometry (vs. SM) | NBS: 1.05 eq., AIBN: 0.02 eq. | NaHCO₃: 2.0 eq. |
| Typical Temperature | 70 - 90 °C (Reflux) | 70 - 100 °C |
| Typical Duration | 4 - 8 hours | 2 - 4 hours |
| In-Process Control | GC | HPLC, TLC |
References
- 1. benchchem.com [benchchem.com]
- 2. Andrews University - Virtual tour [andrews.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-3-chloro-6-fluorobenzaldehyde
Welcome to the technical support center for 2-Bromo-3-chloro-6-fluorobenzaldehyde. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile synthetic intermediate.
Part 1: Understanding the Impurity Profile
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: The impurity profile of your crude material is heavily dependent on its synthetic route and storage conditions. However, several common impurities are frequently observed:
-
Oxidation Product: The most prevalent impurity is typically the corresponding carboxylic acid, 2-Bromo-3-chloro-6-fluorobenzoic acid. Benzaldehydes are notoriously susceptible to air oxidation, a process that can occur simply upon exposure to the atmosphere.[1][2] This acidic impurity can complicate subsequent reactions and is often the primary target for removal.
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials may be present. For instance, if the aldehyde is prepared via oxidation of the corresponding toluene derivative, some 2-Bromo-3-chloro-6-fluorotoluene may remain.
-
Synthetic Byproducts: Side reactions can introduce various impurities. If a Grignard reaction was used to introduce the formyl group, byproducts such as biphenyls could be formed.[3][4]
-
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., THF, diethyl ether, toluene) and leftover reagents are common contaminants.
Part 2: Purification Strategy and Execution
Q2: I have a crude sample of this compound. What is the best general strategy to purify it?
A2: A multi-step approach is often the most effective. The optimal strategy depends on the nature and quantity of the impurities. A general workflow involves an initial extractive workup to remove acidic components, followed by a high-resolution technique like chromatography or recrystallization for final polishing.
Below is a decision tree to help you select the most appropriate purification path.
Caption: Decision tree for selecting a purification method.
Q3: How do I perform a basic aqueous wash to remove the acidic impurity?
A3: This is a crucial first step. The acidic benzoic acid derivative reacts with a mild base to form a water-soluble salt, which is then extracted into the aqueous phase.[5][6] Liquid-liquid extraction is the technique used for this separation.[7][8][9]
Protocol 1: Basic Aqueous Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A concentration of 5-10% (w/v) is a good starting point.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid without reacting with the aldehyde. Using a stronger base like NaOH could risk side reactions with the aldehyde.
-
-
Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the evolved CO₂ gas. Shake gently, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time, followed by a wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the partially purified aldehyde.
Q4: My product still shows multiple impurities on a TLC plate. How do I set up a column chromatography purification?
A4: Column chromatography is an excellent choice for separating compounds with different polarities.[10][11] For halogenated benzaldehydes, a normal-phase chromatography setup with silica gel is standard.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis (Method Development):
-
First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for halogenated benzaldehydes is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or DCM).[10]
-
Goal: Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.25-0.35. This ensures good separation from impurities. A patent for a similar compound, 2-bromo-6-fluorobenzaldehyde, utilizes an ethyl acetate/petroleum ether system.[12]
-
-
Column Packing:
-
Select an appropriate size glass column. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Add a layer of sand on top of the silica bed to prevent disruption.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add your sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
| Parameter | Recommended Starting Condition | Justification |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation of moderately polar organic compounds. |
| Mobile Phase (Eluent) | 5-10% Ethyl Acetate in Hexanes | Provides good separation for many benzaldehyde derivatives.[10] Polarity can be adjusted based on TLC results. |
| Typical Yield | 70-90% | Dependent on the purity of the crude material and technique. |
| Achievable Purity | >99% (by GC/HPLC) | Chromatography is highly effective at removing baseline and closely-eluting impurities. |
Q5: My product is mostly pure but has a slight yellow tint. Can I use recrystallization?
A5: Yes, recrystallization is an excellent method for removing small amounts of impurities and improving the crystalline appearance of your final product, especially at a larger scale.[10] The key is finding a suitable solvent or solvent system in which the aldehyde is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
Protocol 3: Purification by Recrystallization
-
Solvent Screening:
-
Place a small amount of your crude product (20-50 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures like ethanol/water) to each tube.[13]
-
An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Causality: Using excess solvent will reduce your final yield as more product will remain dissolved upon cooling.[10]
-
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting Recrystallization:
-
"Oiling Out": If the compound separates as an oil instead of crystals, it may be very impure or the boiling point of the solvent is higher than the melting point of the compound. Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the problem persists, first purify by column chromatography to remove the bulk of impurities.[10]
-
No Crystals Form: The solution may be too dilute or supersaturated. Solution: Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product to induce crystallization.[14]
Part 3: Purity Assessment
Q6: How can I confirm the purity of my final product?
A6: It is essential to use validated analytical methods to assess the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and highly sensitive method for purity assessment. A reverse-phase C18 column with a mobile phase such as acetonitrile/water and UV detection is a common setup.[15][16]
-
Gas Chromatography (GC): GC is ideal for analyzing volatile compounds like this aldehyde. It can provide high-resolution separation of impurities. Coupling with a mass spectrometer (GC-MS) allows for the identification of unknown impurities.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect impurities if they are present in sufficient concentration (>1-2%).
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically depress and broaden the melting point range.
Caption: Integrated purification and analysis workflow.
References
- 1. quora.com [quora.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. magritek.com [magritek.com]
- 12. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Oxidation of 2-Bromo-3-chloro-6-fluorobenzaldehyde
Guide for Senior Application Scientists
Welcome to the technical support center for advanced organic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) concerning the selective oxidation of 2-Bromo-3-chloro-6-fluorobenzaldehyde to its corresponding carboxylic acid, 2-Bromo-3-chloro-6-fluorobenzoic acid. This process is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where maintaining the integrity of the halogenated aromatic ring is paramount.
Frequently Asked Questions (FAQs)
FAQ 1: My oxidation of this compound is resulting in a complex mixture of byproducts and low yield of the desired acid. What is causing this?
This is a common issue stemming from the high reactivity of the aldehyde group, which, while susceptible to oxidation, can also promote side reactions or over-oxidation if conditions are not carefully controlled.[1][2] The primary causes include:
-
Use of Non-Selective Oxidizing Agents: Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can be too harsh.[3][4] While effective for simple aldehydes, they can attack the electron-rich aromatic ring, leading to degradation or unintended side reactions, especially under harsh pH or high-temperature conditions.
-
Reactive Byproduct Formation: Certain oxidation reactions generate secondary reactive species that can engage in undesired pathways. For instance, the Pinnick oxidation, while generally mild, produces hypochlorous acid (HOCl) as a byproduct, which can react with the starting material or product if not effectively neutralized.[5][6]
-
Inadequate Temperature Control: Oxidation reactions are often exothermic. A runaway temperature can accelerate side reactions, leading to the formation of impurities.
-
Air Oxidation: Benzaldehydes can be sensitive to air, undergoing autoxidation to the corresponding benzoic acid, a process that can be accelerated by light and trace metals.[2][7] While this converts the aldehyde to the desired acid, it is an uncontrolled process that can complicate reaction setup and analysis.
The key to a successful transformation is employing a mild and highly selective oxidation system that is tolerant of the sensitive functional groups present on the substrate.
FAQ 2: What is the recommended 'gold standard' method for the selective oxidation of this substrate?
For substrates like this compound, which contain sensitive halogen substituents, the Pinnick Oxidation is widely regarded as the method of choice.[8][9] This reaction utilizes sodium chlorite (NaClO₂) buffered at a mildly acidic pH.
Why the Pinnick Oxidation is Superior:
-
High Selectivity: It is exceptionally chemoselective for aldehydes, leaving other functional groups such as halogens, esters, and even some alcohols untouched.[6][8]
-
Mild Reaction Conditions: The reaction is typically performed at or below room temperature, minimizing thermal degradation.[10]
-
Broad Functional Group Tolerance: It has been successfully applied to a vast range of complex aliphatic, aromatic, and α,β-unsaturated aldehydes.[10]
The core of the reaction involves the in-situ generation of chlorous acid (HClO₂), which is the active oxidizing agent.[5][8] The mechanism proceeds through the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[5]
Caption: Simplified Pinnick oxidation mechanism.
FAQ 3: How do I set up and perform a Pinnick oxidation for this compound?
This protocol is designed to be a self-validating system, incorporating controls for the critical parameters of the reaction.
Experimental Protocol: Pinnick Oxidation
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene (HOCl scavenger)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tert-butanol and water (typically a 2:1 to 4:1 v/v ratio).
-
Scavenger Addition: Add 2-methyl-2-butene (3.0-5.0 eq). This scavenger is critical for quenching the hypochlorous acid (HOCl) byproduct, preventing side reactions.[6]
-
Buffering and Cooling: Add sodium dihydrogen phosphate monohydrate (1.5 eq) to buffer the reaction mixture. Cool the flask to 0 °C in an ice-water bath. Maintaining a low temperature is crucial as the reaction can be exothermic.[10]
-
Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water. Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. A yellow color may develop due to the formation of chlorine dioxide (ClO₂), which is normal.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 1-2 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess oxidant by slowly adding saturated aqueous sodium sulfite solution until the yellow color disappears.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude 2-Bromo-3-chloro-6-fluorobenzoic acid can be purified by recrystallization or silica gel chromatography.
Caption: Step-by-step workflow for the Pinnick oxidation.
FAQ 4: My Pinnick oxidation is still giving byproducts. How can I troubleshoot it?
Even a robust protocol can have pitfalls. Here is a decision tree to help troubleshoot common issues.
Caption: Troubleshooting decision tree for Pinnick oxidation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction stalls; starting material remains. | 1. Insufficient oxidant. 2. Deactivated NaClO₂. | 1. Add an additional portion (0.2-0.3 eq) of NaClO₂ solution. 2. Use a fresh bottle of technical grade (80%) NaClO₂. Purity is key. |
| Formation of chlorinated byproducts. | Insufficient HOCl scavenger.[5][6] | Increase the equivalents of 2-methyl-2-butene to 5 eq. Alternatively, hydrogen peroxide (H₂O₂) can be used as a scavenger.[5] |
| Low, inconsistent yield. | Poor pH control; mixture is too acidic or basic. | Ensure adequate buffering with NaH₂PO₄. The optimal pH for chlorous acid formation is mildly acidic (around 4-5). |
| Reaction turns dark brown/black. | Decomposition due to localized heating. | Ensure vigorous stirring and very slow, dropwise addition of the NaClO₂ solution, especially on a larger scale, while maintaining the internal temperature at 0-5 °C. |
FAQ 5: Are there any viable alternatives if the Pinnick oxidation is not suitable for my specific downstream application?
While the Pinnick oxidation is highly recommended, certain scenarios might call for an alternative.
-
Tollens' Reagent ([Ag(NH₃)₂]⁺OH⁻): This is a classic method for selectively oxidizing aldehydes.[11][12] It operates under basic conditions and is known for its high selectivity for aldehydes over ketones.[2] The reaction is identified by the formation of a silver mirror.[12]
-
Advantage: Extremely mild and selective.
-
Disadvantage: The reagent must be freshly prepared and can be expensive. The resulting silver mirror can be difficult to clean from glassware. The basic conditions might not be suitable for all substrates. The mechanism involves the aldehyde being oxidized to a carboxylate anion.[13][14]
-
-
Potassium Tert-Butoxide (t-BuOK): A recent method has shown that t-BuOK can act as an oxygen source for the chemoselective oxidation of aromatic aldehydes.[15]
-
Advantage: High chemoselectivity and operational simplicity.[15]
-
Disadvantage: This is a newer method and may not be as widely validated for a broad range of complex substrates.
-
Comparison of Oxidation Methods
| Method | Oxidant | Conditions | Selectivity | Key Consideration |
| Pinnick | NaClO₂ / HClO₂ | Mildly acidic, 0 °C to RT | Excellent | Requires an HOCl scavenger.[5][6] |
| Tollens' | [Ag(NH₃)₂]⁺ | Basic, warm | Excellent | Fresh reagent needed; expensive.[11] |
| Jones | CrO₃ / H₂SO₄ | Strongly acidic | Poor | Not recommended; will likely degrade the substrate.[15] |
| Permanganate | KMnO₄ | Acidic or Basic | Moderate-Poor | Prone to over-oxidation and ring cleavage.[3][16] |
References
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. pearson.com [pearson.com]
- 3. research-advances.org [research-advances.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. psiberg.com [psiberg.com]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Troubleshooting Low Reactivity of 2-Bromo-3-chloro-6-fluorobenzaldehyde
Welcome to the technical support guide for 2-Bromo-3-chloro-6-fluorobenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common reactivity issues encountered with this sterically hindered and electronically complex substrate.
Frequently Asked Questions (FAQs)
Q1: My this compound isn't reacting as expected. What are the most common reasons for its low reactivity?
A1: The low reactivity of this compound typically stems from a combination of steric and electronic factors. The aldehyde group is flanked by two ortho substituents (bromo and fluoro), which sterically hinder the approach of nucleophiles.[1][2] In cross-coupling reactions, these same groups can impede the approach of the catalyst. Electronically, while the halogens are deactivating, they create a complex reactivity profile on the aromatic ring. The specific reaction you are attempting will determine the primary cause of low reactivity.
Q2: I'm attempting a nucleophilic addition to the aldehyde (e.g., Grignard, Wittig), but I'm observing no conversion. What should I investigate first?
A2: The primary suspect is severe steric hindrance from the ortho-bromo and ortho-fluoro groups.[1][2] Your first steps should be to consider increasing the reaction temperature to overcome the activation energy and/or introducing a Lewis acid catalyst to enhance the electrophilicity of the carbonyl carbon.[3]
Q3: For a palladium-catalyzed cross-coupling reaction, which site is more reactive: the C-Br or the C-Cl bond?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[4][5][6] Therefore, the C-Br bond at the 2-position is significantly more reactive and the expected site of oxidative addition. Achieving reactivity at the C-Cl bond would require much more forcing conditions and a specialized catalyst system.
Q4: Can I perform a selective nucleophilic aromatic substitution (SNAr) on one of the halogens?
A4: Yes, selective SNAr is possible. The ring is activated for nucleophilic attack by the electron-withdrawing aldehyde group.[7][8] The fluoro group at the 6-position is the most likely site for substitution in an SNAr reaction. This is because fluorine's high electronegativity strongly stabilizes the intermediate Meisenheimer complex, making it the best leaving group in this context, provided a strong nucleophile and appropriate conditions (polar aprotic solvent, heat) are used.
Q5: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?
A5: Due to the steric hindrance and the relative inertness of the C-Br bond compared to a C-I bond, a high-activity catalyst system is necessary.[9] A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. A strong inorganic base like K₃PO₄ or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water at elevated temperatures (80-110 °C) is recommended.[9][10]
Guide 1: Troubleshooting Nucleophilic Additions to the Aldehyde Group
Issue: You are observing low or no conversion in reactions involving direct nucleophilic attack on the aldehyde carbonyl, such as Grignard reactions, Wittig olefination, or reductive amination.
Core Problem: The ortho-bromo and ortho-fluoro substituents create a sterically congested environment around the aldehyde, impeding the approach of the nucleophile.[1][2]
Root Cause Analysis & Solutions
-
Insufficient Nucleophile Reactivity: The steric barrier may be too high for mild or bulky nucleophiles.
-
Solution: Switch to a smaller, more reactive nucleophile if possible. For example, in a Grignard reaction, consider using an organolithium reagent, which is generally more reactive.
-
-
Low Electrophilicity of the Carbonyl Carbon: While the halogens are electron-withdrawing, this effect may not be sufficient to overcome the steric hindrance.[11]
Experimental Protocol: Lewis Acid-Catalyzed Grignard Addition
-
Setup: Flame-dry a round-bottom flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagents: Add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add the chosen Lewis acid (see Table 1) and stir for 15-20 minutes.
-
Nucleophile Addition: Add the Grignard reagent (1.1-1.5 equiv.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench & Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
| Lewis Acid | Typical Loading (mol%) | Notes |
| MgBr₂·OEt₂ | 20-100% | Mild and effective for Grignard reactions. |
| CeCl₃ (anhydrous) | 100% | Often used in the Luche reduction; can improve selectivity. |
| TiCl₄ | 50-100% | A strong Lewis acid; must be handled with care. |
| Sc(OTf)₃ | 5-20% | A powerful, water-tolerant Lewis acid. |
Table 1: Common Lewis acids for carbonyl activation.
Troubleshooting Workflow
Caption: Workflow for troubleshooting nucleophilic additions.
Guide 2: Overcoming Low Reactivity in Palladium-Catalyzed Cross-Coupling
Issue: Your Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reaction at the C-Br position is sluggish, incomplete, or fails entirely.
Core Problem: The C-Br bond is sterically hindered and less reactive than a C-I bond. This makes the initial oxidative addition step of the catalytic cycle challenging and often rate-limiting.[13][14][15]
Root Cause Analysis & Solutions
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition of this hindered aryl bromide.
-
Solution: Use a modern, highly active catalyst system. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and facilitate the reductive elimination step.[16]
-
-
Interference from the Aldehyde Group: The aldehyde's lone pair can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 10:1). Ensure all reagents and solvents are thoroughly purged with an inert gas to prevent catalyst oxidation and protodeboronation.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup & Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify via column chromatography.
| Palladium Precursor | Recommended Ligand | Typical Base | Notes |
| Pd(OAc)₂ | SPhos, RuPhos, XPhos | K₃PO₄, Cs₂CO₃ | Excellent for sterically hindered aryl bromides. |
| Pd₂(dba)₃ | cataCXium® A, BrettPhos | K₂CO₃, K₃PO₄ | High activity catalyst systems. |
Table 2: Recommended catalyst systems for hindered aryl bromides.
Decision Tree for Cross-Coupling Optimization
Caption: Decision tree for optimizing cross-coupling reactions.
Guide 3: Enhancing Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Issue: Your SNAr reaction with a nucleophile (e.g., an amine, alkoxide, or thiol) is not proceeding, or the yield is very low.
Core Problem: While the ring is electronically activated for SNAr, these reactions often have a high activation energy and are highly sensitive to reaction conditions.[7]
Root Cause Analysis & Solutions
-
Incorrect Leaving Group Target: As discussed in the FAQ, the F at position 6 is the most probable site of substitution, not Br or Cl. Ensure your desired transformation targets this position.
-
Insufficient Nucleophile Strength/Concentration: The nucleophile may not be potent enough to attack the electron-rich aromatic ring.
-
Solution: Use the conjugate base of the nucleophile (e.g., use sodium methoxide instead of methanol/base). Increasing the concentration of the nucleophile can also improve reaction rates.
-
-
Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile by hydrogen bonding, drastically slowing the reaction.
-
Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents solvate the counter-ion but leave the nucleophile "bare" and highly reactive.
-
-
Insufficient Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity in the Meisenheimer intermediate.
-
Solution: Increase the reaction temperature, often in the range of 100-150 °C.
-
General Protocol: SNAr with an Amine Nucleophile
-
Setup: In a sealed tube or a flask with a reflux condenser, combine this compound (1.0 equiv.), the amine nucleophile (2.0-3.0 equiv.), and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 equiv. if the amine salt is not used).
-
Solvent: Add a polar aprotic solvent (e.g., DMSO or NMP).
-
Reaction: Heat the mixture to 120-150 °C and monitor the reaction by LC-MS.
-
Workup: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash the organic layer extensively to remove the high-boiling-point solvent. Purify as needed.
Troubleshooting Flowchart for SNAr Reactions
Caption: Flowchart for troubleshooting SNAr reactions.
References
- 1. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 12. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nobelprize.org [nobelprize.org]
- 16. researchgate.net [researchgate.net]
- 17. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 18. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
stability issues of 2-Bromo-3-chloro-6-fluorobenzaldehyde under reaction conditions
Welcome to the technical support guide for 2-Bromo-3-chloro-6-fluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile yet reactive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and reactivity challenges encountered during its use. Our goal is to empower you with the knowledge to anticipate potential issues, diagnose problems, and implement effective solutions in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: The most common sign of degradation is the oxidation of the aldehyde to the corresponding carboxylic acid, 2-Bromo-3-chloro-6-fluorobenzoic acid. Visually, this can sometimes be observed as a change in the physical appearance of the solid, though this is not always reliable. Analytically, the appearance of a new, broad peak in the ¹H NMR spectrum downfield from the aldehyde proton and the absence of the aldehyde peak are clear indicators. On storage, benzaldehydes can also turn yellow.[1][2] It is crucial to confirm the purity of the material before use if it has been stored for an extended period.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and dark environment.[3][4] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (around 4°C) under an inert atmosphere (nitrogen or argon) is recommended.[5]
Q3: Is this compound particularly sensitive to air, light, or temperature?
A3: Yes. Like many benzaldehydes, this compound is susceptible to oxidation in the presence of air.[1][2] Some halogenated compounds can also be sensitive to light, which may catalyze degradation. Elevated temperatures can accelerate decomposition and side reactions, so it is best to handle the compound at controlled room temperature or below, especially during reactions.
Q4: What are the most common side reactions to expect when using this compound?
A4: Aside from oxidation, the aldehyde group can participate in self-condensation reactions (aldol-type reactions) in the presence of a base.[6] Additionally, the presence of multiple halogens opens the door for competing nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Depending on the reaction conditions, you might see substitution at the bromine or chlorine positions.
Q5: What is the expected reactivity order of the halogens in cross-coupling vs. nucleophilic aromatic substitution reactions?
A5: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity of the carbon-halogen bond generally follows the trend: Br > Cl.[7] Therefore, the bromo group is expected to be more reactive. In nucleophilic aromatic substitution (SNAr) reactions, the reactivity is influenced by the electronegativity of the halogen, with chlorine being more activating than bromine for this type of reaction.[7] The fluorine atom, being ortho to the aldehyde, strongly activates the aromatic ring for nucleophilic attack but is less likely to be displaced itself.
Troubleshooting Guide
Problem 1: Low Yield or Stalled Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)
-
Potential Cause: Degradation of the this compound starting material is a common culprit. Oxidation to the carboxylic acid will render it unreactive in the catalytic cycle.
-
Recommended Solutions:
-
Verify Purity: Before starting the reaction, run a quick ¹H NMR or LC-MS to check the purity of the aldehyde. Ensure the characteristic aldehyde proton peak is present and sharp.
-
Use Fresh or Purified Material: If degradation is suspected, use a freshly opened bottle or purify the existing stock by recrystallization or column chromatography.
-
Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (nitrogen or argon) and that all solvents are thoroughly degassed to prevent oxidation during the reaction.
-
Problem 2: Significant Formation of 2-Bromo-3-chloro-6-fluorobenzoic acid as a Byproduct
-
Potential Cause: This is a classic case of aldehyde oxidation. It can happen before the reaction during storage or during the reaction if it is not properly protected from air.
-
Recommended Solutions:
-
Degas Solvents: Use solvents that have been degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Inert Reaction Setup: Assemble your reaction glassware while flushing with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Avoid High Temperatures for Prolonged Periods: While heating is often necessary, prolonged reaction times at high temperatures can increase the rate of oxidation if any oxygen is present.
-
Problem 3: Formation of Multiple Unidentified Byproducts
-
Potential Cause A: Aldol Condensation: If your reaction conditions involve a base, especially a strong one, the aldehyde can undergo self-condensation.
-
Recommended Solution A:
-
Choice of Base: Use a weaker, non-nucleophilic base if possible.
-
Temperature Control: Add the base at a low temperature (e.g., 0°C) and control the reaction temperature carefully.
-
Slow Addition: Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
-
-
Potential Cause B: Competing Halogen Reactivity: Your reaction conditions may be promoting side reactions at one of the halogen sites, such as an unintended nucleophilic substitution.
-
Recommended Solution B:
-
Selective Conditions: For cross-coupling, choose ligands and conditions known to be selective for C-Br bond activation.
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the selectivity of the desired reaction over side reactions.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Upon receipt, store the container of this compound at 4°C in a dark, dry location.
-
Before opening, allow the container to warm to room temperature to prevent moisture condensation.
-
For weighing and dispensing, if possible, do so in a glovebox or under a stream of inert gas.
-
After dispensing, flush the container with nitrogen or argon before tightly resealing.
-
For long-term storage, consider subdividing the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried flask, add this compound (1.0 equiv.), your boronic acid partner (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Add a degassed solvent (e.g., toluene or dioxane) and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key degradation and side-reaction pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-3-chloro-6-fluorobenzaldehyde and 2-bromo-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic campaign. Halogenated benzaldehydes are foundational building blocks, prized for their versatility in constructing complex molecular architectures, particularly in pharmaceutical and materials science applications.[1] This guide provides an in-depth, objective comparison of two closely related yet distinct synthons: 2-Bromo-3-chloro-6-fluorobenzaldehyde and 2-bromo-6-fluorobenzaldehyde . The central focus is to dissect their relative reactivity by examining the electronic and steric implications of the additional chloro-substituent, supported by established chemical principles and representative experimental frameworks.
Part 1: Structural, Electronic, and Steric Profile Analysis
The fundamental difference between the two molecules is the presence of a chlorine atom at the C3 position in this compound. This seemingly minor structural alteration has significant consequences for the molecule's electronic and steric properties, which in turn govern its reactivity.
Electronic Effects:
All halogen substituents exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[2][3]
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[4][5] The order of inductive effect is F > Cl > Br.
-
Resonance Effect (+M): The lone pairs on the halogens can be delocalized into the aromatic π-system, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.[2]
In both 2-bromo-6-fluorobenzaldehyde and This compound , the powerful -I effects of the fluorine and bromine atoms, combined with the inherent electron-withdrawing nature of the aldehyde group (-CHO), render the aromatic ring electron-deficient. The addition of a chlorine atom at the C3 position in This compound further amplifies this electron deficiency through its own potent -I effect. This heightened electrophilicity is key to its differential reactivity.
Steric Effects:
The presence of substituents at the ortho-positions (C2 and C6) relative to the aldehyde group creates significant steric hindrance.[6] In both molecules, the bulky bromine atom and the fluorine atom flank the aldehyde, potentially impeding the approach of nucleophiles to the carbonyl carbon and reagents to the adjacent ring positions.[7] The additional chlorine atom at C3 in This compound introduces further steric bulk on one side of the ring, which can influence reaction rates and regioselectivity.
Diagram: Electronic and Steric Influences
Caption: Comparison of electronic and steric factors.
Part 2: Comparative Reactivity in Key Transformations
The interplay of these electronic and steric factors leads to predictable differences in reactivity across several major classes of chemical reactions.
Case Study 1: Nucleophilic Addition to the Carbonyl Group
Reactions such as Grignard additions and Wittig olefinations are fundamental transformations of the aldehyde group.[8][9] The rate-determining step typically involves the attack of a nucleophile on the electrophilic carbonyl carbon.
Hypothesis: This compound will exhibit greater reactivity towards nucleophiles at the carbonyl carbon.
Causality: The cumulative inductive electron withdrawal from three halogen atoms (-F, -Cl, -Br) and the aldehyde group itself makes the carbonyl carbon in this compound significantly more electron-deficient (more electrophilic) than in 2-bromo-6-fluorobenzaldehyde. This enhanced electrophilicity lowers the activation energy for nucleophilic attack. While steric hindrance from the ortho-substituents is a factor for both molecules, the electronic activation in the trichloro-substituted compound is expected to be the dominant effect.
Predicted Performance Data:
| Feature | 2-bromo-6-fluorobenzaldehyde | This compound | Rationale |
| Reaction Rate | Slower | Faster | Increased carbonyl electrophilicity. |
| Reaction Yield | Good | Potentially Higher | Faster, more complete conversion. |
| Side Reactions | Standard | Potential for SNAr | Highly activated ring may react with certain nucleophiles. |
Representative Protocol: Wittig Reaction [7]
This protocol describes a general procedure for olefination.
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. Allow the resulting bright yellow solution to stir at room temperature for 1 hour to ensure complete formation of the phosphonium ylide (Ph₃P=CH₂).
-
Aldehyde Addition: Dissolve the benzaldehyde substrate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding styrene derivative.
Case Study 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile.[4] The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate. The rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.[5]
Hypothesis: This compound will be significantly more reactive in SNAr reactions, particularly at the fluorine-bearing carbon.
Causality:
-
Ring Activation: The C3-chloro group in this compound adds another powerful electron-withdrawing group to the ring system, further stabilizing the negative charge in the Meisenheimer intermediate and accelerating the rate of nucleophilic attack.[10]
-
Leaving Group Ability: In SNAr, the C-F bond is the most polarized and fluorine is the most electronegative halogen, making it the best leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[5][11]
Diagram: SNAr Mechanism
Caption: Generalized pathway for a SNAr reaction.
Predicted Performance Data:
| Feature | 2-bromo-6-fluorobenzaldehyde | This compound | Rationale |
| Reaction Rate | Moderate | Very Fast | Increased ring activation from C3-Cl. |
| Reaction Conditions | May require heating | Often proceeds at room temperature | Lower activation energy barrier. |
| Selectivity | Displacement of Fluorine | High selectivity for Fluorine displacement | C-F bond is most activated for SNAr. |
Case Study 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, pairing an organoboron species with an organic halide.[12] The reaction mechanism's rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[13]
Hypothesis: 2-bromo-6-fluorobenzaldehyde will generally be the more reactive substrate in Suzuki coupling at the C-Br bond.
Causality: The reactivity of aryl halides in oxidative addition typically follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy.[14] The C-Br bond is weaker and more readily cleaved by the palladium catalyst than the C-Cl or C-F bonds. While the electronic differences are subtle in this context, the primary determinant is the inherent reactivity of the C-Br bond. The increased steric hindrance around the bromine in This compound due to the adjacent chloro group might slightly retard the rate of oxidative addition compared to the less hindered environment in 2-bromo-6-fluorobenzaldehyde .[15]
Predicted Performance Data:
| Feature | 2-bromo-6-fluorobenzaldehyde | This compound | Rationale |
| Reaction Rate | Faster | Slower | Weaker C-Br bond is the primary site of reaction. Increased steric hindrance may slow the reaction. |
| Catalyst Loading | Standard | May require higher loading or more active catalyst | To overcome potential steric hindrance. |
| Selectivity | High for C-Br coupling | High for C-Br coupling | C-Br bond is significantly more reactive than C-Cl or C-F in Pd-coupling. |
Representative Protocol: Suzuki-Miyaura Coupling [16]
This protocol outlines a general procedure for coupling with an arylboronic acid.
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C for 6-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to afford the biaryl product.
Part 3: Summary and Application Outlook
The choice between these two advanced building blocks is dictated entirely by the desired chemical transformation.
| Reaction Type | Preferred Substrate | Key Justification |
| Nucleophilic Addition (to CHO) | This compound | Enhanced electrophilicity of the carbonyl carbon due to the cumulative -I effect of three halogens. |
| Nucleophilic Aromatic Substitution | This compound | Superior activation of the aromatic ring towards nucleophilic attack, leading to faster reactions under milder conditions. |
| Palladium-Catalyzed Cross-Coupling | 2-bromo-6-fluorobenzaldehyde | The C-Br bond is the reactive site, and this molecule presents a less sterically hindered environment for catalyst oxidative addition. |
Application Insights:
-
For synthetic routes requiring the modification of the aldehyde group early on, or for the construction of heterocycles via SNAr displacement of the fluorine atom, This compound is the superior choice due to its heightened electrophilicity.
-
In contrast, when the synthetic strategy calls for a selective cross-coupling at the bromine position while preserving the other halogens for subsequent transformations, 2-bromo-6-fluorobenzaldehyde offers a cleaner and potentially faster reaction profile.
Ultimately, a thorough understanding of the subtle yet powerful influence of the C3-chloro substituent allows the discerning researcher to harness the specific reactivity profile of each molecule, enabling more efficient and rational synthetic design in the pursuit of novel pharmaceuticals and advanced materials.
References
- 1. innospk.com [innospk.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 10. Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the GC-MS Characterization of 2-Bromo-3-chloro-6-fluorobenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation and purity assessment of complex synthetic intermediates is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 2-Bromo-3-chloro-6-fluorobenzaldehyde, a highly functionalized aromatic aldehyde. We will explore the causality behind methodological choices in GC-MS, compare its performance with alternative analytical techniques, and provide supporting experimental data and protocols to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge of Polysubstituted Aromatic Aldehydes
This compound (C₇H₃BrClFO) is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the unique reactivity conferred by the distinct halogen substituents on the aromatic ring. However, the very features that make it synthetically valuable also present analytical challenges. The presence of bromine and chlorine isotopes necessitates careful interpretation of mass spectra, while the potential for isomeric impurities from its synthesis requires high-resolution separation techniques. This guide will focus on GC-MS as the primary analytical tool for its comprehensive characterization.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the analyte is crucial for method development in any analytical technique.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClFO | |
| Molecular Weight | 237.45 g/mol | |
| Appearance | Solid (predicted) | |
| Boiling Point | 253 °C at 760 mmHg | |
| Storage Temperature | 4°C, stored under nitrogen |
GC-MS Characterization: A Detailed Protocol and Rationale
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It offers the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with GC-grade ethyl acetate or dichloromethane.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
2. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD) is used.
-
GC Column: A low to mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good peak shape and resolution of aromatic compounds.[1]
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading with concentrated samples.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Full Scan (e.g., m/z 40-300) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) can be used for higher sensitivity in quantitative analysis.
Causality Behind Experimental Choices
-
Column Selection: A 5% phenyl-methylpolysiloxane stationary phase (like in DB-5ms or HP-5ms columns) provides excellent selectivity for aromatic compounds, separating isomers and closely related impurities based on subtle differences in their boiling points and polarities.
-
Temperature Program: The initial hold at 100 °C allows for the sharp focusing of the analyte band at the head of the column. The temperature ramp is optimized to ensure good separation of potential impurities from the main analyte peak without excessive peak broadening. The final hold at a high temperature ensures that any less volatile components are eluted from the column, preventing carryover to subsequent injections.
-
Electron Ionization (EI) at 70 eV: This is a standard condition for EI-MS that provides reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[2] The high energy ensures sufficient fragmentation to create a detailed "fingerprint" of the molecule.
Predicted Mass Spectral Fragmentation
The mass spectrum of this compound is expected to be complex due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio).[3]
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the isotopic distribution of Br and Cl. The most abundant peaks in this cluster would be at m/z 236 (C₇H₃⁷⁹Br³⁵ClFO), 238 (C₇H₃⁸¹Br³⁵ClFO and C₇H₃⁷⁹Br³⁷ClFO), and 240 (C₇H₃⁸¹Br³⁷ClFO).
Key Fragmentation Pathways: The fragmentation of aromatic aldehydes is well-characterized.[4][5] For this compound, the following fragmentation pathways are predicted:
-
Loss of a Hydrogen Radical ([M-H]⁺): This is a common fragmentation for aldehydes, resulting in a stable acylium ion.[3]
-
Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the aromatic ring and the carbonyl group leads to the loss of the formyl radical (CHO•).[5]
-
Loss of Carbon Monoxide ([M-CO]⁺): Rearrangement and loss of a neutral CO molecule can occur.
-
Loss of Halogens: Cleavage of the carbon-halogen bonds can also occur, with the weaker C-Br bond more likely to break than the C-Cl or C-F bonds.
Table of Predicted Major Fragments:
| m/z (most abundant isotope) | Proposed Fragment Ion | Neutral Loss |
| 236/238/240 | [C₇H₃BrClFO]⁺ | - |
| 235/237/239 | [C₇H₂BrClFO]⁺ | H |
| 207/209/211 | [C₆H₃BrClF]⁺ | CHO |
| 157/159 | [C₇H₃ClFO]⁺ | Br |
| 201/203 | [C₇H₃BrFO]⁺ | Cl |
Below is a diagram illustrating the predicted fragmentation pathway.
Predicted fragmentation pathway of this compound.
Potential Impurities and their Identification
The synthesis of halogenated benzaldehydes can result in several types of impurities.[6] GC-MS is an excellent tool for their identification.
-
Isomeric Impurities: Incomplete regioselectivity during halogenation can lead to isomers with different substitution patterns on the aromatic ring. These isomers will likely have similar fragmentation patterns but different GC retention times.
-
Starting Materials: Unreacted starting materials, such as a di-substituted benzaldehyde, may be present.
-
Over- or Under-halogenated Species: Molecules with an additional halogen or lacking one of the halogens can be present.
-
Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid (2-Bromo-3-chloro-6-fluorobenzoic acid). While less volatile, it may be observed in the GC-MS analysis, often with derivatization.
Potential sources of impurities in the synthesis of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific analytical goals.
| Feature | GC-MS | HPLC-DAD | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | Separation by polarity and partitioning between a liquid mobile and stationary phase, with UV-Vis detection. | Quantitative determination based on the direct proportionality between the integrated NMR signal and the number of protons.[7] |
| Analyte Suitability | Excellent for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Applicable to any soluble compound with unique proton signals. |
| Sample Preparation | Simple dilution in a volatile solvent. | May require derivatization (e.g., with 2,4-DNPH) to enhance UV detection.[8][9] | Requires a highly pure internal standard and accurate weighing.[10] |
| Specificity | Very high, with mass spectra providing structural information. | Moderate; spectral confirmation with a Diode Array Detector (DAD) is possible.[11] | High, based on unique chemical shifts and coupling constants. |
| Sensitivity | High, especially in SIM mode. | Moderate to high, depending on the chromophore of the analyte or its derivative. | Relatively low compared to chromatographic methods.[10] |
| Quantitative Accuracy | High, with proper calibration. | High, with proper calibration. | Very high, can be a primary ratio method for purity assessment without a specific reference standard for the analyte.[12][13] |
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a valuable alternative, particularly for less volatile impurities or for samples that may degrade at the high temperatures of a GC inlet.
Protocol: HPLC-DAD Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common choice.
-
Detection: A Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra for each peak, aiding in peak identification and purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
For the absolute purity determination of this compound without the need for a certified reference material of the analyte itself, qNMR is an unparalleled technique.
Protocol: ¹H-qNMR for Purity Assessment
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a high-purity, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
-
The purity of the analyte can be calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the accurately known masses and purity of the analyte and internal standard.[14]
-
Conclusion
The comprehensive characterization of this compound is effectively achieved using GC-MS, which provides detailed information on its identity, purity, and potential impurities. The technique's high resolving power and the structural information from mass spectral fragmentation make it an indispensable tool for researchers and drug development professionals. However, a multi-faceted analytical approach is often beneficial. HPLC-DAD offers a complementary separation technique, particularly for non-volatile or thermally sensitive compounds, while qNMR stands as a primary method for accurate purity determination. The choice of analytical technique should be guided by the specific goals of the analysis, whether it be routine quality control, impurity profiling, or the certification of a reference standard.
References
- 1. agilent.com [agilent.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. scribd.com [scribd.com]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rssl.com [rssl.com]
- 8. epa.gov [epa.gov]
- 9. waters.com [waters.com]
- 10. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 13. ethz.ch [ethz.ch]
- 14. researchgate.net [researchgate.net]
cost-benefit analysis of using 2-Bromo-3-chloro-6-fluorobenzaldehyde in synthesis
A Senior Application Scientist's Comparative Guide to Polysubstituted Benzaldehydes: A Cost-Benefit Analysis of 2-Bromo-3-chloro-6-fluorobenzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, scalability, and the overall cost-effectiveness of a drug discovery program. Polysubstituted benzaldehydes are invaluable building blocks, offering a synthetically versatile handle for the construction of complex molecular architectures. This guide provides an in-depth , a molecule of increasing interest due to its unique substitution pattern.
Given the relative novelty of this specific polysubstituted benzaldehyde, we will first establish a robust comparative framework by examining two closely related and well-documented analogues: 2-Bromo-6-fluorobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde. By understanding the synthetic nuances of these precursors, we can extrapolate a reasoned and insightful analysis of our target molecule.
Part 1: A Tale of Two Halogens - Comparative Analysis of Key Precursors
The choice between a bromo or a chloro substituent at the 2-position of a 6-fluorobenzaldehyde scaffold is a classic dilemma in synthetic strategy. This decision hinges on a trade-off between reactivity and cost.
Physicochemical Properties and Cost Comparison
A foundational understanding of the physical properties and market cost is essential for strategic synthetic planning.
| Property | 2-Bromo-6-fluorobenzaldehyde | 2-Chloro-6-fluorobenzaldehyde |
| CAS Number | 360575-28-6 | 387-45-1[1] |
| Molecular Formula | C₇H₄BrFO | C₇H₄ClFO[1] |
| Molecular Weight | 203.01 g/mol | 158.56 g/mol [1] |
| Appearance | White to off-white solid | White solid[1] |
| Melting Point | 43-47 °C | 32-35 °C[1] |
| Indicative Cost (Small Scale) | ~$30/g | ~$2/g |
Note: Costs are approximate and subject to change based on supplier and quantity.
As illustrated, 2-Chloro-6-fluorobenzaldehyde offers a significant cost advantage, often being an order of magnitude cheaper than its bromo counterpart. This price differential is a major consideration, especially for large-scale synthesis.
Reactivity in Key Synthetic Transformations
The primary divergence in the synthetic utility of these two molecules lies in the inherent reactivity of the carbon-halogen bond.
1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
In these ubiquitous C-C and C-N bond-forming reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity trend for this step is generally I > Br > Cl.[2] This is a direct consequence of the bond dissociation energies, with the weaker C-Br bond being more readily cleaved than the C-Cl bond.
Consequently, 2-Bromo-6-fluorobenzaldehyde is the more reactive and often preferred substrate for cross-coupling reactions .[2] This enhanced reactivity can translate to milder reaction conditions (lower temperatures, shorter reaction times) and a broader substrate scope with less demanding catalyst systems.[2]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-halo-6-fluorobenzaldehyde.
-
Reactants:
-
2-Bromo-6-fluorobenzaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
-
Solvent:
-
1,4-dioxane/water (4:1 mixture, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add the 2-bromo-6-fluorobenzaldehyde, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
For 2-Chloro-6-fluorobenzaldehyde, higher temperatures (100-110 °C) and a more specialized ligand system (e.g., SPhos) may be necessary to achieve comparable yields.[3][4]
2. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The reactivity of the leaving group in this context is often related to the electronegativity of the halogen, with a general trend of F > Cl > Br > I.[5] The more electronegative halogen polarizes the C-X bond to a greater extent, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[2]
Therefore, 2-Chloro-6-fluorobenzaldehyde is generally more reactive than its bromo counterpart in SNAr reactions , potentially leading to faster reactions and a wider range of compatible nucleophiles under milder conditions.[2]
Logical Workflow for Synthetic Strategy Choice
Caption: Decision matrix for selecting between 2-bromo- and 2-chloro-6-fluorobenzaldehyde.
Part 2: Cost-Benefit Analysis of this compound
With the foundational understanding of the bromo and chloro analogues, we can now delve into the cost-benefit analysis of the more complex this compound.
Proposed Synthesis and Cost Implications
A plausible synthetic route for this compound would likely involve a multi-step process starting from a less substituted precursor, such as 2-chloro-6-fluorotoluene. The synthesis would likely involve a bromination step followed by oxidation of the methyl group. Given the multiple steps and potential for isomeric impurities, the synthesis is expected to be more complex and costly than that of the disubstituted analogues.
Current market listings for this compound are limited, and the price is significantly higher than for the disubstituted precursors, reflecting its more complex synthesis and lower demand. This high initial cost is a major factor in its cost-benefit analysis.
Predicted Reactivity and Synthetic Advantages
The presence of three halogen substituents on the benzaldehyde ring creates a unique electronic and steric environment:
-
Aldehyde Reactivity: The strong electron-withdrawing nature of the three halogens will render the aldehyde carbonyl highly electrophilic, making it very reactive towards nucleophilic attack in reactions such as aldol condensations, Grignard reactions, and reductive aminations.
-
C-Br Bond Reactivity: The C-Br bond is expected to remain the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position.
-
C-Cl and C-F Bond Reactivity: The C-Cl and C-F bonds will be less reactive in cross-coupling reactions but could be susceptible to SNAr, particularly the C-F bond, if a strong nucleophile is used under forcing conditions. The presence of the ortho-bromo and meta-chloro groups will influence the regioselectivity of such reactions.
The key synthetic advantage of this molecule lies in its potential for sequential and site-selective functionalization . A synthetic strategy could involve:
-
A cross-coupling reaction at the C-Br position.
-
A nucleophilic addition or condensation at the aldehyde.
-
A potential subsequent SNAr reaction at the C-Cl or C-F position under more forcing conditions.
This allows for the rapid construction of highly complex and densely functionalized molecules from a single starting material.
Synthetic Utility Pathway for this compound
Caption: Potential for sequential functionalization of this compound.
Potential Applications and Alternatives
The unique substitution pattern of this compound makes it a potentially valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals. For example, it could be a key starting material for the synthesis of polysubstituted benzoxaboroles, a class of compounds with a wide range of biological activities.[6][7]
However, before committing to a synthetic route involving this expensive starting material, it is crucial to consider alternatives. For instance, it may be more cost-effective to introduce the halogen substituents at a later stage of the synthesis onto a simpler, less expensive core. Alternatively, other combinations of di- or tri-substituted benzaldehydes might offer a more economical pathway to the desired final product.
Conclusion: A Niche Reagent for Complex Syntheses
The cost-benefit analysis of this compound reveals it to be a highly specialized and expensive reagent. Its primary advantage lies in its potential for rapid, site-selective, and sequential functionalization to build complex molecular architectures that would be challenging to access through other means.
Benefits:
-
Highly activated aldehyde for nucleophilic additions.
-
Orthogonal reactivity of the C-Br bond for cross-coupling.
-
Potential for subsequent functionalization at the C-Cl or C-F positions.
-
A direct route to densely functionalized aromatic compounds.
Costs:
-
High purchase price due to complex synthesis.
-
Limited commercial availability.
-
Potentially challenging to handle and purify due to its high reactivity.
Recommendation:
The use of this compound is best justified in the context of late-stage diversification of a lead compound in a drug discovery program, where the cost of the starting material is less critical than the speed and efficiency of generating a library of complex analogues for structure-activity relationship (SAR) studies. For early-stage discovery and large-scale synthesis, a more convergent synthetic strategy starting from less expensive and more readily available precursors is likely to be more economically viable.
As with all decisions in synthetic chemistry, the choice of starting material must be a carefully considered balance of cost, reactivity, and the overall strategic goals of the research program.
References
A Comparative Guide to Alternative Synthetic Intermediates for 2-Bromo-3-chloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of polysubstituted aromatic compounds is paramount. 2-Bromo-3-chloro-6-fluorobenzaldehyde stands as a valuable, yet synthetically challenging, intermediate. Its unique substitution pattern provides multiple points for diversification in the development of novel bioactive molecules. This guide offers an in-depth comparison of synthetic routes to this key intermediate and presents viable alternative compounds that may offer advantages in terms of accessibility, cost, or downstream reactivity. We provide a technical analysis of synthetic strategies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Synthetic Challenge and the Need for Alternatives
The synthesis of this compound typically relies on the formylation of a pre-functionalized benzene ring. The primary challenge lies in achieving high regioselectivity and yield, given the multiple halogen substituents that can influence the reactivity of the aromatic core. The two most common strategies for introducing the aldehyde functionality are Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction.
This guide will explore the synthesis of the target compound via Directed ortho-Metalation and introduce two strategic alternatives: 2,3-Dichloro-6-fluorobenzaldehyde and 3-Chloro-6-fluoro-2-(methylthio)benzaldehyde . These alternatives are chosen for their structural similarity and the potential for divergent synthetic applications.
Comparative Analysis of Synthetic Routes
The following table provides a comparative overview of the synthetic routes to this compound and its selected alternatives.
| Intermediate | Starting Material | Key Reagents & Method | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | 1-Bromo-2-chloro-5-fluorobenzene | n-BuLi, TMEDA, DMF (DoM) | 4-6 | -78 to RT | 75-85 (Estimated) | >95 |
| 2,3-Dichloro-6-fluorobenzaldehyde | 1,2-Dichloro-4-fluorobenzene | i-PrMgCl, I₂, DMF (Grignard/Halogen Exchange) | 6-8 | -20 to RT | ~70-80 | >97 |
| 3-Chloro-6-fluoro-2-(methylthio)benzaldehyde | 1-Chloro-4-fluoro-2-iodobenzene | MeSNa, CuI, then n-BuLi, DMF (DoM) | 8-12 | 120 (thiomethylation), -78 to RT (formylation) | ~60-70 (overall) | >95 |
Synthetic Strategies and Experimental Protocols
Synthesis of this compound via Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In this case, the fluorine atom, being a potent ortho-directing group, facilitates the deprotonation at the C6 position of 1-bromo-2-chloro-5-fluorobenzene. The resulting aryllithium species is then trapped with an electrophile, N,N-dimethylformamide (DMF), to introduce the formyl group.
Caption: Synthetic workflow for this compound via DoM.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq.). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq., 2.5 M in hexanes) to the stirred solution. After 15 minutes, add a solution of 1-bromo-2-chloro-5-fluorobenzene (1.0 eq.) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Formylation: Stir the reaction mixture at -78 °C for 2 hours. Then, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Alternative Intermediate: 2,3-Dichloro-6-fluorobenzaldehyde
This analog replaces the bromine atom with chlorine. This substitution can influence the reactivity in subsequent cross-coupling reactions, with the C-Cl bond being generally less reactive than the C-Br bond, potentially allowing for selective functionalization of other positions. The synthesis can be achieved via a Grignard reagent intermediate followed by formylation.
Caption: Synthetic workflow for 2,3-Dichloro-6-fluorobenzaldehyde.
Experimental Protocol:
-
Grignard Formation: To a solution of 1,2-dichloro-4-fluoro-5-iodobenzene (1.0 eq.) in anhydrous THF (80 mL) at -20 °C under an argon atmosphere, add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq., 2.0 M in THF) dropwise. Stir the mixture at -20 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 eq.) to the reaction mixture at -20 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution (50 mL). Extract the mixture with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield 2,3-dichloro-6-fluorobenzaldehyde.
Alternative Intermediate: 3-Chloro-6-fluoro-2-(methylthio)benzaldehyde
The introduction of a methylthio group in place of the bromine offers a different set of synthetic possibilities. The methylthio group can be oxidized to a sulfoxide or sulfone, which can act as leaving groups in nucleophilic aromatic substitution reactions or participate in other transformations. This intermediate can be prepared via a DoM strategy from a thiomethylated precursor.
Caption: Two-step synthesis of 3-Chloro-6-fluoro-2-(methylthio)benzaldehyde.
Experimental Protocol:
-
Thiomethylation: In a sealed tube, combine 1-chloro-4-fluoro-2-iodobenzene (1.0 eq.), sodium thiomethoxide (MeSNa, 1.5 eq.), and copper(I) iodide (CuI, 0.1 eq.) in anhydrous DMF (50 mL). Heat the mixture at 120 °C for 6 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give 1-chloro-4-fluoro-2-(methylthio)benzene, which can be used in the next step after purification by column chromatography.
-
Directed ortho-Metalation and Formylation: Following the protocol described for this compound, treat 1-chloro-4-fluoro-2-(methylthio)benzene with n-BuLi/TMEDA in THF at -78 °C, followed by quenching with DMF to yield 3-chloro-6-fluoro-2-(methylthio)benzaldehyde after work-up and purification.
Conclusion and Strategic Recommendations
The choice of synthetic intermediate depends heavily on the desired downstream application and the overall synthetic strategy.
-
This compound remains a versatile intermediate, with the C-Br bond being particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. The DoM approach offers a direct and relatively high-yielding route, provided that stringent anhydrous and low-temperature conditions are maintained.
-
2,3-Dichloro-6-fluorobenzaldehyde serves as a cost-effective alternative where the slightly lower reactivity of the C-Cl bonds can be exploited for sequential and site-selective cross-coupling reactions.
-
3-Chloro-6-fluoro-2-(methylthio)benzaldehyde provides a unique functional handle for further transformations. The methylthio group can be elaborated into other sulfur-containing functionalities or used to modulate the electronic properties of the molecule.
Researchers should consider the target molecule's structure, the desired reactivity for subsequent steps, and the overall cost and scalability of the synthesis when selecting the most appropriate intermediate. This guide provides the foundational information and experimental frameworks to facilitate this decision-making process.
The Synthetic Chemist's Compass: A Comparative Guide to the Applications of 2-Bromo-3-chloro-6-fluorobenzaldehyde
For the forward-thinking researcher, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic campaign. Polysubstituted benzaldehydes are invaluable scaffolds in the synthesis of complex molecules, offering a versatile handle for a myriad of chemical transformations. This guide provides an in-depth technical comparison of 2-Bromo-3-chloro-6-fluorobenzaldehyde, a lesser-explored building block, with its more common analogues. By examining its predicted reactivity and comparing it with established alternatives, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Introduction to Polysubstituted Benzaldehydes in Synthesis
Halogenated benzaldehydes are workhorse molecules in medicinal and materials chemistry. The nature and position of the halogen substituents dramatically influence the reactivity of both the aromatic ring and the aldehyde functionality. This allows for selective transformations, making them key intermediates in the construction of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of bromine, chlorine, and fluorine atoms, as seen in this compound, presents a unique electronic and steric landscape, offering potential advantages in specific synthetic contexts.
The Synthetic Landscape: A Comparative Analysis
While specific, documented applications of this compound in the scientific literature are sparse, its synthetic utility can be reliably inferred by comparing it to its structural relatives, primarily 2-bromo-6-fluorobenzaldehyde and 2-chloro-6-fluorobenzaldehyde. The key to this comparison lies in understanding the distinct roles of the bromine and chlorine substituents in pivotal organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools. The rate-determining step in many of these transformations is the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of the aryl halide is directly related to the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl.
For this compound, the presence of the bromine atom suggests a higher reactivity in these cross-coupling reactions compared to its 2-chloro-6-fluorobenzaldehyde analogue.[1] This allows for the selective functionalization at the 2-position under milder reaction conditions, potentially preserving other sensitive functional groups within the molecule.
dot graph "Palladium_Catalyzed_Cross-Coupling" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(0) Catalyst" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative Addition\n(Rate-Determining Step)"]; "Aryl-Pd(II)-Br Intermediate"; "Organoboron_Reagent" [label="R-B(OR)2\n(Suzuki)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Transmetalation"; "Aryl-Pd(II)-R Intermediate"; "Reductive_Elimination"; "Functionalized_Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Oxidative_Addition" [label="Faster"]; "Pd(0) Catalyst" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Aryl-Pd(II)-Br Intermediate"; "Aryl-Pd(II)-Br Intermediate" -> "Transmetalation"; "Organoboron_Reagent" -> "Transmetalation"; "Transmetalation" -> "Aryl-Pd(II)-R Intermediate"; "Aryl-Pd(II)-R Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Functionalized_Product"; "Reductive_Elimination" -> "Pd(0) Catalyst" [style=dashed]; }
Caption: Palladium-Catalyzed Cross-Coupling Workflow.
Nucleophilic Aromatic Substitution (SNAAr) Reactions
Nucleophilic aromatic substitution is another cornerstone of modern organic synthesis, particularly for the introduction of heteroatomic nucleophiles onto an aromatic ring. The reactivity in SNAAr reactions is governed by the electrophilicity of the carbon atom bearing the leaving group, which is influenced by the electron-withdrawing nature of the substituents. Generally, the reactivity of halogens as leaving groups in SNAAr follows the trend: F > Cl > Br > I.
In this context, the chlorine atom in this compound would be more susceptible to nucleophilic attack than the bromine atom, assuming similar electronic activation. When comparing with 2-chloro-6-fluorobenzaldehyde, the additional electron-withdrawing bromine atom in our target molecule is expected to further activate the ring towards nucleophilic attack, potentially leading to faster reaction rates or allowing for the use of weaker nucleophiles.
dot graph "SNAr_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile" [label="Nu-", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Meisenheimer_Complex" [label="Meisenheimer\nIntermediate"]; "Substituted_Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Leaving_Group" [label="Cl-", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"this compound" -> "Meisenheimer_Complex"; "Nucleophile" -> "Meisenheimer_Complex" [label="Nucleophilic Attack"]; "Meisenheimer_Complex" -> "Substituted_Product" [label="Loss of Leaving Group"]; "Substituted_Product" -> "Leaving_Group" [style=invis]; }
Caption: Nucleophilic Aromatic Substitution Pathway.
| Reaction Type | This compound (Predicted) | 2-Bromo-6-fluorobenzaldehyde | 2-Chloro-6-fluorobenzaldehyde |
| Palladium-Catalyzed Cross-Coupling | High reactivity at the C-Br bond. | High reactivity at the C-Br bond.[1] | Lower reactivity, often requiring more forcing conditions.[1] |
| Nucleophilic Aromatic Substitution | High reactivity at the C-Cl bond, enhanced by the bromo substituent. | Lower reactivity compared to chloro-analogues. | High reactivity at the C-Cl bond.[1] |
| Synthesis of Heterocycles | Potential for sequential or site-selective reactions. | Used in the synthesis of indazoles.[2] | A precursor for various heterocyclic scaffolds.[1] |
Synthesis of Polysubstituted Benzaldehydes: A Representative Protocol
Experimental Protocol: Synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde
This protocol is adapted from US Patent 9,850,229 B2 and is provided for illustrative purposes.
Step 1: Synthesis of 3-Bromo-5-chloro-2-fluoroaniline
A solution of 2,2,6,6-tetramethylpiperidine in THF is cooled to -75°C under an argon atmosphere. A solution of n-BuLi in hexanes is added dropwise, followed by the dropwise addition of a solution of 1-bromo-3-chloro-2-fluorobenzene in THF. The reaction mixture is stirred at -75°C for 1 hour. A solution of N,N-dimethylformamide (DMF) in THF is then added dropwise, and the reaction is stirred for an additional 30 minutes. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3-bromo-5-chloro-2-fluoroaniline.
Step 2: Synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde
To a solution of 3-bromo-5-chloro-2-fluoroaniline in a mixture of acetonitrile and water at 0°C is added concentrated sulfuric acid. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for 30 minutes at 0°C. In a separate flask, a solution of formaldehyde oxime in water is prepared and neutralized with a solution of sodium carbonate. To this is added a solution of copper(II) sulfate pentahydrate in water, followed by a solution of sodium sulfite in water. The diazonium salt solution is then added to this mixture at room temperature. The reaction is stirred overnight, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-bromo-5-chloro-2-fluorobenzaldehyde.
Applications in Medicinal and Agrochemical Synthesis
Polysubstituted benzaldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules. For instance, 2-bromo-6-fluorobenzaldehyde is a key starting material in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of atopic dermatitis.[3] Similarly, 2-chloro-6-fluorobenzaldehyde is a precursor in the production of the antiseptic flucloxacillin.[4]
Given the reactivity profile of this compound, it is a promising candidate for the synthesis of novel pharmaceutical and agrochemical compounds. The ability to perform selective cross-coupling at the bromine position, followed by nucleophilic substitution at the chlorine position (or vice versa), opens up avenues for the construction of complex molecular architectures that would be challenging to access with less functionalized starting materials.
Conclusion
This compound represents a synthetically intriguing, albeit underexplored, building block. Based on fundamental principles of organic chemistry and comparison with its close analogues, it is predicted to offer a unique combination of reactivity, enabling site-selective functionalization through both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. While direct experimental data for this specific compound is limited, the provided comparative analysis and representative synthetic protocols offer a solid foundation for its incorporation into future synthetic strategies. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the exploration of such versatile, polysubstituted intermediates will undoubtedly play a pivotal role in advancing these fields.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-chloro-6-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the synthesis and handling of complex chemical intermediates are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-3-chloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Halogenated benzaldehydes are generally classified as irritants and are harmful if ingested or inhaled.[3]
Inferred Hazard Profile:
| Hazard Classification | Description | Source (Analogous Compounds) |
| Acute Oral Toxicity | Harmful if swallowed. | [3][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][6][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [3][6][7] |
Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of all routes of exposure. Given the irritant nature of this class of compounds, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes or fine dust.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][8]
-
Body Protection: A flame-resistant lab coat must be worn.[8]
-
Respiratory Protection: All handling of the solid compound or its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][8]
Emergency Procedures
In the event of accidental exposure, immediate and decisive action is critical:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[3][9]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Waste Characterization and Segregation
The foundational principle of chemical waste management is accurate characterization. This compound waste must be classified as halogenated organic solid waste .[10]
The Critical Importance of Segregation: The rationale behind segregating halogenated from non-halogenated waste is twofold:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA) due to their potential to form persistent and toxic byproducts, such as dioxins, upon improper incineration.[11][12]
-
Disposal Method: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize acidic gases (HCl, HBr, HF) formed during combustion.[11] Mixing them with non-halogenated solvents can complicate and increase the cost of disposal.
Protocol:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
Never mix this waste with non-halogenated organic waste, aqueous waste, or common trash.[10]
-
Any materials contaminated with this compound, such as gloves, weigh boats, or paper towels, must also be disposed of in this designated container.
Waste Accumulation and Storage
Proper storage is a self-validating system for preventing accidental release and ensuring safe handling.
Protocol:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate quantity of the waste.
-
The date accumulation started.
-
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and in a well-ventilated location.
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[13] The aldehyde functional group can be oxidized to a less volatile carboxylic acid, but this is not a substitute for proper hazardous waste disposal and should only be performed by trained personnel for specific neutralization purposes, not as a routine disposal method.[14]
The definitive disposal route is through your institution's licensed hazardous waste management program.
Protocol:
-
Once the waste container is full or you have no further need to accumulate this specific waste, contact your institution's EHS department.
-
Follow their specific procedures for waste pickup, which may involve completing an online form or attaching a specific waste tag.
-
The EHS department will then arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
The most probable final disposal method for this compound is incineration at a facility equipped to handle halogenated organic materials.[11]
Part 3: Logical Framework for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. ossila.com [ossila.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. lookchem.com [lookchem.com]
- 5. epa.gov [epa.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. technopharmchem.com [technopharmchem.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Handling 2-Bromo-3-chloro-6-fluorobenzaldehyde: Personal Protective Equipment (PPE) and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling substituted aromatic aldehydes like 2-Bromo-3-chloro-6-fluorobenzaldehyde requires more than just a standard lab coat and gloves; it necessitates a comprehensive safety strategy rooted in a clear understanding of the compound's potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Our primary goal is to establish a self-validating system of safety, ensuring that every protocol has built-in checks and rationale. This approach not only protects the individual researcher but also ensures the integrity of the experiment and the safety of the laboratory environment.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this class of compounds are consistently identified as follows:
These hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Category | Associated Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][3][4] |
Given that the compound is a solid powder, the risk of inhaling fine dust during weighing and transfer operations is a critical control point.[1]
Engineering Controls: The First Line of Defense
Before any discussion of Personal Protective Equipment, it is crucial to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls.
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[8][9] This is non-negotiable. A fume hood directly addresses the respiratory irritation hazard by capturing dust and vapors at the source, preventing them from entering the breathing zone of the operator.[9][10]
Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be present and located close to the workstation.[4]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must directly counteract the identified hazards. The following is a step-by-step guide to the required PPE, explaining the rationale for each item.
Eye and Face Protection
-
Requirement: Chemical splash goggles that form a protective seal around the eyes.[11]
-
Causality: The classification "Causes serious eye irritation (Category 2)" means this compound can cause significant, potentially reversible damage upon contact.[1][4] Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles or splashes that can come from above or around the lenses. The goggles must conform to appropriate government standards such as EN166 (EU) or be NIOSH-approved (US).[1][2]
Skin and Body Protection
-
Hand Protection: Chemically resistant gloves must be worn at all times.[10][12][13]
-
Material Choice: While the specific breakthrough time for this compound is not documented, gloves made of Nitrile or Neoprene are recommended for handling halogenated aromatic compounds. Nitrile gloves offer good resistance to a broad range of chemicals and are a suitable choice for incidental contact.[14] For extended handling or situations with a higher risk of immersion, heavier-duty gloves should be considered.
-
Protocol: Always inspect gloves for tears or punctures before use.[1] Use proper removal techniques to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[1][4]
-
-
Body Protection: A flame-resistant lab coat is mandatory.[2][13]
-
Causality: To prevent skin contact and irritation, a lab coat should be worn and kept fully buttoned.[2] This protects your personal clothing and underlying skin from contamination by dust or accidental spills.[11] For handling larger quantities, a chemically resistant apron over the lab coat provides an additional layer of protection.[10][11]
-
Respiratory Protection
-
Primary Control: As stated, all work should be performed in a chemical fume hood to mitigate the risk of respiratory irritation.[7][8]
-
Secondary Control: In the rare event of a fume hood failure or a large spill outside of containment, respiratory protection is required.
-
Requirement: A full-face respirator with an organic vapor cartridge is recommended if vapors are expected.[2] If only dust is present, a NIOSH-approved N95 (or higher) particulate respirator can be used.
-
Causality: The "May cause respiratory irritation" classification indicates that inhalation of the dust can irritate the lungs and respiratory system.[7][9] A respirator prevents these particles from being inhaled.
-
Operational Plan: Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Procedures
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][8]
-
Skin Contact: Take off contaminated clothing immediately.[9] Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][4][8][9]
-
Ingestion: Do NOT induce vomiting.[8][9] Rinse mouth with water and call a physician or poison control center immediately.[1][8]
Spill Management
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and remove all sources of ignition.[2][3]
-
Wearing the full PPE described above, sweep up the spilled solid.[1] Avoid creating dust.[1][8]
-
Collect the material in a suitable, closed container for disposal.[6][8]
Waste Disposal
-
Chemical Waste: All waste containing this compound is classified as hazardous waste.[7] It must be disposed of in a suitable, labeled container and managed according to local, state, and national regulations. Do not let the chemical enter drains.[2][3]
-
Contaminated PPE: Disposable gloves, absorbent pads, and any other materials contaminated with the chemical should be collected in a sealed bag or container and disposed of as hazardous waste.[6][7][8]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 11. Benzaldehyde Safety Guide [blog.ariadne-hces.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
